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2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine
  • CAS: 382-28-5

Core Science & Biosynthesis

Foundational

Structural Dynamics and Electronic Characterization of Perfluoro-N-methylmorpholine

Topic: Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals[1] [1] Executive Summary Perfluoro-N-methylmorpholine (PNMM), CAS 382-28-5, represents a critical cla...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

Perfluoro-N-methylmorpholine (PNMM), CAS 382-28-5, represents a critical class of cyclic perfluorinated amines.[1] Distinguished by its high thermal stability, biological inertness, and exceptional gas solubility, PNMM serves as a model compound for understanding the "perfluoro effect" in heterocyclic systems.[1] This guide dissects the molecular architecture, electronic bonding phenomena, and synthesis protocols of PNMM, providing a roadmap for its utilization in biomedical oxygen transport and high-voltage dielectric applications.[1]

Molecular Architecture and Bonding

Structural Geometry

Unlike its hydrocarbon progenitor (N-methylmorpholine), PNMM (


) exhibits unique conformational rigidity driven by the steric bulk and electrostatic repulsion of eleven fluorine atoms.[1]
  • Ring Conformation: The morpholine ring predominantly adopts a chair conformation .[1] This minimizes torsional strain between adjacent difluoromethylene (

    
    ) groups.[1]
    
  • Nitrogen Center Geometry: In hydrocarbon amines, the nitrogen lone pair creates a pyramidal geometry.[1] However, in PNMM, the strong electron-withdrawing nature of the perfluoroalkyl groups (

    
     and ring 
    
    
    
    s) pulls electron density away from the nitrogen.[1] While not perfectly planar, the nitrogen pyramid is significantly flattened, and the inversion barrier is lower than in the hydrogenated analog.[1]
  • The

    
     Orientation:  The trifluoromethyl group attached to the nitrogen prefers the equatorial  position to avoid severe 1,3-diaxial steric clashes with the axial fluorines on the ring.
    
Electronic Bonding & The Perfluoro Effect

The stability of PNMM is governed by the high electronegativity of fluorine (3.98 Pauling).[1]

  • C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol).[1] The high ionicity results in a low-lying

    
     orbital and a high-energy 
    
    
    
    orbital, rendering the molecule resistant to homolytic cleavage.[1]
  • Hyperconjugation (

    
    ):  The lone pairs on the oxygen atom donate electron density into the antibonding orbitals of the adjacent C-F bonds.[1] This anomeric effect  shortens the C-O bonds and strengthens the adjacent C-F bonds, further stabilizing the ring.[1]
    
  • Reduced Basicity: The nitrogen lone pair is effectively "unavailable" for protonation due to the inductive withdrawal by three perfluoroalkyl groups. Consequently, PNMM is non-basic and does not form salts with acids, a critical feature for its use in biological media.[1]

Quantitative Structural Data

Table 1: Estimated Bond Metrics based on Perfluoroamine/Ether Standards

ParameterValue (Approx.)Mechanistic Driver
C-F Bond Length 1.33 – 1.35 ÅHigh ionic character; electrostatic attraction.[1]
C-N Bond Length 1.45 – 1.47 ÅSlightly shorter than C-H analogs due to electronegativity.[1]
C-O Bond Length 1.39 – 1.41 ÅAnomeric stabilization.[1]
Dipole Moment ~0.5 – 1.0 DVector cancellation of symmetric C-F dipoles.[1]
Boiling Point 50 – 52°CWeak London Dispersion Forces (high ionization potential).[1]

Synthesis: Electrochemical Fluorination (Simons Process)[1][2][3]

The industrial standard for producing PNMM is Electrochemical Fluorination (ECF) , specifically the Simons process.[1][2] Direct fluorination with


 gas is too exothermic and leads to C-C bond fragmentation.[1]
The Simons Process Mechanism

ECF occurs in anhydrous Hydrogen Fluoride (aHF) at a nickel anode.[1] The mechanism is not a standard electrode oxidation but rather a complex radical-cation process on the nickel fluoride surface (


).[1]

Reaction Stoichiometry:


[1]
Synthesis Workflow Visualization

ECF_Process Input Precursors: N-methylmorpholine + aHF Cell Electrolysis Cell (Ni Anode, 5-7V, 0-10°C) Input->Cell Dissolution Sep Phase Separation (Heavy Fluorocarbon Phase) Cell->Sep Crude Product Waste H2 Gas (Cathode) Cell->Waste Byproduct Neu Neutralization (KOH/NaOH wash) Sep->Neu Remove HF Dist Fractional Distillation (Isolate PNMM bp ~50°C) Neu->Dist Purification

Caption: Figure 1. The Simons Electrochemical Fluorination workflow for PNMM production, highlighting the critical phase separation step.

Experimental Protocol: ECF of N-Methylmorpholine

Note: This protocol involves HF, a highly toxic and corrosive substance.[1] All work must be performed in a specialized HF-rated fume hood with full PPE.

  • Electrolyte Preparation: Dissolve N-methylmorpholine (10 wt%) in anhydrous HF in a nickel or steel electrochemical cell.

  • Electrolysis:

    • Voltage: Maintain cell voltage between 5.0 – 6.0 V. (Exceeding 7V causes HF breakdown and fluorine gas evolution).

    • Temperature: Maintain 0°C to 10°C to minimize cleavage of the C-N and C-O bonds.

    • Current Density: ~20 mA/cm².[1]

  • Extraction: The perfluorinated product is denser than the HF/electrolyte mix.[1] It settles at the bottom of the cell. Drain the heavy fluorocarbon phase periodically.[1]

  • Neutralization: Wash the crude fluorocarbon with 20% KOH solution to neutralize dissolved HF.[1]

  • Purification: Perform fractional distillation. PNMM boils at ~50°C.[1][3]

    • Impurity Alert: Watch for perfluoromorpholine (loss of methyl) or ring-opened perfluoro-ethers.[1]

Characterization: NMR Spectroscopy


 NMR is the definitive method for validating PNMM structure due to the 100% natural abundance and high sensitivity of the fluorine nucleus.[1]
Expected Chemical Shifts

The spectrum will show distinct regions based on the electron density surrounding the fluorine atoms.[4] (Reference standard:


 at 0 ppm)

Table 2:


 NMR Assignment for PNMM
MoietyPositionApprox. Shift (

ppm)
Multiplicity

Trifluoromethyl on N-50 to -55Triplet (coupling to adjacent

)

Ring F adjacent to Oxygen-80 to -85Complex Multiplet (AB system)

Ring F adjacent to Nitrogen-90 to -100Complex Multiplet
Causal Logic in NMR Interpretation
  • Deshielding by Oxygen: Fluorines adjacent to oxygen (

    
    ) appear downfield (less negative) compared to those adjacent to nitrogen (
    
    
    
    ) because oxygen is more electronegative than nitrogen, pulling more electron density away from the fluorine nuclei.[1]
  • AB Patterns: The ring fluorines are chemically non-equivalent (axial vs. equatorial) due to the rigid chair conformation.[1] This results in complex AB coupling patterns rather than simple singlets or triplets.[1]

Application Mechanism: Oxygen Transport

PNMM is investigated as a component in "artificial blood" or respiratory fluids due to its high gas solubility.[1]

The "Hole" Theory Mechanism

Unlike hemoglobin, which binds oxygen chemically, PNMM dissolves oxygen physically.[1]

  • Weak Intermolecular Forces: Perfluorocarbons have extremely weak intermolecular Van der Waals forces (low polarizability).[1]

  • Cavity Formation: This weak cohesion makes it energetically "cheap" to form cavities (holes) within the liquid structure.[1]

  • Gas Occupancy:

    
     molecules occupy these pre-existing cavities.[1] Solubility is linearly dependent on partial pressure (Henry's Law), preventing saturation issues common with hemoglobin.[1]
    
Biological Inertness Pathway

Bio_Pathway Admin Intravenous Administration (Emulsion) Circ Circulation (O2 Transport) Admin->Circ Liver RES Uptake (Kupffer Cells) Circ->Liver Phagocytosis Metab No Metabolism (C-F Bond Stability) Circ->Metab Resistant Lungs Excretion via Lungs (Transpiration) Liver->Lungs Diffusion to Alveoli Exhaled Air Exhaled Air Lungs->Exhaled Air Elimination

Caption: Figure 2.[1] The excretion pathway of PNMM.[1] Note the absence of metabolism due to C-F bond inertness; elimination occurs via exhalation.

References

  • PubChem. (n.d.).[1] Perfluoro-N-methylmorpholine (Compound).[1][5][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved from [Link][1]

  • Simons, J. H., et al. (1949).[1][12] The Electrochemical Process for the Production of Fluorocarbons. Journal of the Electrochemical Society. (Foundational text on the Simons Process).

  • Riess, J. G. (2001).[1] Oxygen Carriers ("Blood Substitutes") - Rationale, History, and Current Status. Chemical Reviews. (Context for oxygen solubility mechanisms).

  • 3M Company. (n.d.).[1] Fluorinert™ Electronic Liquid PF-5052.[1] (Technical data regarding physical properties of perfluoro-N-methylmorpholine derivatives).

Sources

Exploratory

An In-depth Technical Guide to CAS Number 382-28-5: Perfluoro-N-methylmorpholine

A Note on Chemical Identification: Initial analysis revealed a discrepancy in the provided topic. The CAS number 382-28-5 is authoritatively assigned to Perfluoro-N-methylmorpholine , not 2,3-Difluorobenzoyl chloride.

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: Initial analysis revealed a discrepancy in the provided topic. The CAS number 382-28-5 is authoritatively assigned to Perfluoro-N-methylmorpholine , not 2,3-Difluorobenzoyl chloride. This guide will focus on the correct compound, Perfluoro-N-methylmorpholine, to ensure scientific accuracy. For the benefit of researchers interested in 2,3-Difluorobenzoyl chloride, its correct CAS number is 18355-73-2 , and a summary of its properties is provided in a separate section.

Part 1: Core Registry and Physicochemical Properties of Perfluoro-N-methylmorpholine (CAS 382-28-5)

Perfluoro-N-methylmorpholine is a fluorinated organic compound recognized for its exceptional chemical and thermal stability.[1] As a perfluorinated solvent, it offers a unique combination of properties, making it a substance of interest in specialized applications.[1]

Registry Details
IdentifierValue
CAS Number 382-28-5[1][2][3][4][5][6][7][8]
Molecular Formula C5F11NO[1][3][7]
Molecular Weight 299.04 g/mol [3]
IUPAC Name 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine[3]
Synonyms 4-(Trifluoromethyl)perfluoromorpholine, Fluorinert PF 5052, Perfluoro(4-methylmorpholine)[1]
EC Number 206-841-1[3]
Physicochemical Data
PropertyValue
Appearance Colorless liquid[1]
Melting Point -79.9 °C[2]
Boiling Point 50 °C[2]
Density 1.7 g/mL[2]
log Pow 4.3[9]

Part 2: Synthesis and Applications

Synthesis

The synthesis of perfluorinated compounds like Perfluoro-N-methylmorpholine typically involves electrochemical fluorination (ECF) of the corresponding hydrocarbon analog. This process replaces all hydrogen atoms with fluorine atoms, leading to the highly stable perfluorinated structure.

Part 3: Safety and Handling

Perfluoro-N-methylmorpholine is considered to have low toxicity; however, appropriate safety precautions should always be observed.[1] It is non-flammable and stable under normal conditions.[1][9]

Hazard Identification
  • Skin Corrosion/Irritation: May cause skin irritation.[9]

  • Serious Eye Damage/Irritation: May cause eye irritation.[9]

Handling and Storage
  • Store in a cool, well-ventilated area.

  • Keep container tightly closed.

  • Incompatible with strong oxidizing agents.[9]

Part 4: The Chemistry of 2,3-Difluorobenzoyl Chloride (CAS 18355-73-2)

As a service to researchers who may have been led here by an interest in 2,3-Difluorobenzoyl chloride, this section provides a brief overview of this compound.

Registry and Physicochemical Properties
IdentifierValue
CAS Number 18355-73-2[10][11]
Molecular Formula C7H3ClF2O[11]
Molecular Weight 176.55 g/mol [11]
Appearance Clear colorless liquid[11]
Boiling Point 85-87 °C/14 mmHg[11]
Density 1.423 g/mL at 25 °C[11]
Refractive Index n20/D 1.5143[11]
Synthesis

A common method for the synthesis of 2,3-Difluorobenzoyl chloride involves the reaction of 2,3-difluorobenzoic acid with a chlorinating agent such as thionyl chloride or triphosgene.[12][13] The use of a catalyst like dimethylformamide (DMF) can facilitate this reaction.[12][13]

Experimental Protocol: Synthesis of 2,3-Difluorobenzoyl Chloride

  • To a solution of 2,3-difluorobenzoic acid in a suitable solvent (e.g., 1,2-dichloroethane), add a catalytic amount of N,N-dimethylformamide.[13]

  • Slowly add a chlorinating agent, such as triphosgene, to the mixture at a controlled temperature.[13]

  • Stir the reaction mixture for several hours until the reaction is complete.[13]

  • The resulting product can be purified by distillation under reduced pressure.[12]

G 2,3-Difluorobenzoic Acid 2,3-Difluorobenzoic Acid Reaction Mixture Reaction Mixture 2,3-Difluorobenzoic Acid->Reaction Mixture + Chlorinating Agent (e.g., Triphosgene) 2,3-Difluorobenzoyl Chloride 2,3-Difluorobenzoyl Chloride Reaction Mixture->2,3-Difluorobenzoyl Chloride Stirring & Time Catalyst (DMF) Catalyst (DMF) Catalyst (DMF)->Reaction Mixture Purified Product Purified Product 2,3-Difluorobenzoyl Chloride->Purified Product Distillation

Caption: Synthesis workflow for 2,3-Difluorobenzoyl chloride.

Applications in Drug Development

2,3-Difluorobenzoyl chloride is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[14][15] Its reactivity as an acyl chloride allows for the formation of amides and esters, which are common functional groups in biologically active molecules.[15] For example, it has been used in the preparation of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide.[11][14]

Safety and Handling of 2,3-Difluorobenzoyl Chloride

This compound is corrosive and causes severe skin burns and eye damage.[16][17][18] It is also a lachrymator and is moisture-sensitive.[19]

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

References

  • PrepChem.com. Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride. [Link]

  • PubChem. Perfluoro-N-methylmorpholine | C5F11NO | CID 67839. [Link]

  • Yang, J., et al. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, vol. 25, no. 1, 2013, pp. 55-57.
  • CAS Common Chemistry. Perfluoro-N-methylmorpholine. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Zhejiang Xieshi New Materials Co., Ltd. 2,3-Difluorobenzoyl chloride. [Link]

  • Chongqing Chemdad Co., Ltd. 2,3-Difluorobenzoyl chloride. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Applications of 2,3-Difluorobenzyl Chloride. [Link]

  • Sparrow Chemical. Benzoyl Chloride Series. [Link]

  • ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • PubChem. 2,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 588081. [Link]

Sources

Foundational

Protocol C5F11NO: High-Fidelity Structural & Formula Verification of Perfluoro-N-methylmorpholine

Topic: C5F11NO Molecular Weight and Formula Verification Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Format: Technical Whitepaper / Standard Operating Procedure (SOP)[1][2] [1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C5F11NO Molecular Weight and Formula Verification Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Format: Technical Whitepaper / Standard Operating Procedure (SOP)[1][2]

[1][2]

Executive Summary

In the domains of high-performance electronics cooling (e.g., 3M Fluorinert™ series) and biomedical oxygen carriers, Perfluoro-N-methylmorpholine (C5F11NO) stands as a critical functional fluid.[1][2] Its chemical inertness, high density, and specific boiling point (~50°C) make it indispensable.[1][2] However, the synthesis of perfluorinated compounds via electrochemical fluorination (Simons process) often yields complex mixtures of isomers and partially fluorinated byproducts.[1][2]

This guide provides an authoritative, self-validating protocol for the absolute verification of C5F11NO. Unlike standard organic molecules, perfluorocarbons (PFCs) require a specialized analytical triad: High-Resolution Mass Spectrometry (HRMS) , 19F-NMR Spectroscopy , and Precision Densitometry .[1][2]

Molecular Blueprint & Theoretical Constants

Before experimental validation, the theoretical baseline must be established.[1][2]

ParameterValueNotes
IUPAC Name 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine
Common Name Perfluoro-N-methylmorpholineTrade refs: FC-3284, PF-5052
CAS Number 382-28-5
Formula C5F11NO
Molecular Weight 299.04 g/mol Monoisotopic Mass: 298.9804 Da
Degree of Unsaturation 1Corresponds to the morpholine ring
Boiling Point 50°C - 52°CCritical purity indicator
Density 1.7 - 1.8 g/mL@ 25°C
Structural Logic (Graphviz Visualization)

The following diagram illustrates the connectivity and the electron-withdrawing environment that dictates the molecule's unique stability.[1][2]

MolecularStructure N N CF3 CF3 N->CF3 Exocyclic C2_alpha CF2 (α) N->C2_alpha C6_alpha CF2 (α) N->C6_alpha O O C3_beta CF2 (β) C2_alpha->C3_beta C3_beta->O C5_beta CF2 (β) C5_beta->O C6_alpha->C5_beta

Figure 1: Connectivity map of Perfluoro-N-methylmorpholine. Note the symmetry of the ring carbons relative to the Nitrogen-Oxygen axis.[1][2]

The Verification Triad: Experimental Protocols

To ensure scientific integrity, this protocol uses a "Triad of Evidence" approach.[1][2] No single method is sufficient; all three must align.

Phase I: Physicochemical Screening (The "Go/No-Go" Gate)

Objective: Rapidly eliminate partially fluorinated impurities (hydrides) which significantly lower density.[1][2]

Protocol:

  • Equilibrate sample to 25.0°C.

  • Measure density using an oscillating U-tube density meter (e.g., Anton Paar).

  • Pass Criteria: Density must fall within 1.70 – 1.81 g/mL .

    • Insight: A density < 1.70 g/mL suggests hydrogen contamination (incomplete fluorination).[1][2]

  • Measure Refractive Index (

    
    ).[1][2]
    
    • Pass Criteria: ~1.29 (extremely low compared to hydrocarbons).[1][2]

Phase II: 19F-NMR Spectroscopy (The Fingerprint)

Objective: Confirm the carbon backbone and symmetry.[1][2] 1H-NMR is used only to confirm the absence of signals (purity check).[1][2]

Methodology:

  • Instrument: 400 MHz NMR (min) with a fluorine-tuned probe.

  • Solvent: Neat liquid with a capillary insert of

    
     (for lock) or dissolved in 
    
    
    
    with
    
    
    internal standard (0 ppm).
  • Relaxation Delay (d1): Set to >5s. Fluorine nuclei in PFCs have long

    
     relaxation times; insufficient delay leads to integration errors.[1][2]
    

Expected Spectral Signature: Due to the ring's chair conformation and rapid inversion at room temperature, the spectrum typically simplifies into three distinct regions:

Signal IDGroupApprox. Shift (δ ppm)MultiplicityIntegration
A -N-CF3-50 to -55Triplet/Multiplet3F
B -O-CF2- (β)-80 to -90Complex Multiplet4F
C -N-CF2- (α)-90 to -100Complex Multiplet4F

Note: J-coupling between F nuclei is extensive (geminal and vicinal), often resulting in broad multiplets rather than clean splitting patterns.[1][2]

Phase III: High-Resolution Mass Spectrometry (HRMS)

Objective: Definitive formula verification. Ionization Mode: Negative Chemical Ionization (NCI) with Methane is preferred for perfluorocarbons, or Electron Impact (EI) for fragmentation analysis.[1][2]

Protocol:

  • Injection: Direct infusion or GC-MS (DB-5ms column).[1][2]

  • Target Ion:

    • In EI, the molecular ion (

      
      ) at m/z 299 is often weak or absent.[1][2]
      
    • Look for the

      
        cation (m/z 280) or 
      
      
      
      (m/z 230).[1][2]
  • Accurate Mass Calculation:

    • Target Formula:

      
      
      
    • Exact Mass: 298.9804[1][3]

    • Acceptance Threshold:

      
       ppm.
      

Analytical Workflow & Decision Logic

The following flowchart dictates the sequence of operations for validating a batch of C5F11NO.

VerificationWorkflow Start Unknown Sample (Candidate C5F11NO) Density Step 1: Density Check (Target: >1.7 g/mL) Start->Density H_NMR Step 2: 1H-NMR (Purity Check) Density->H_NMR Pass Fail REJECT (Impurity/Isomer) Density->Fail Fail (<1.7 g/mL) F_NMR Step 3: 19F-NMR (Structural ID) H_NMR->F_NMR Silent Spectrum (No H found) H_NMR->Fail Signals Detected (Hydride Contamination) MS Step 4: HRMS (Formula Verification) F_NMR->MS 3:4:4 Integration Correct Shifts F_NMR->Fail Wrong Pattern Pass CERTIFIED Perfluoro-N-methylmorpholine MS->Pass m/z 298.98 ± 5ppm MS->Fail Mass Mismatch

Figure 2: The "C5F11NO Protocol" decision tree.[1][2] Note that 1H-NMR is used as a negative control.

Troubleshooting & Causality

Issue: 19F-NMR integration is off (e.g., 3:3.8:4.2).

  • Causality: Insufficient relaxation delay (

    
    ). Fluorine nuclei in perfluorinated rings have very slow relaxation rates compared to protons.[1][2]
    
  • Solution: Increase

    
     to 10 seconds or use a relaxation agent (e.g., Cr(acac)3), though the latter may broaden peaks.[1][2]
    

Issue: Boiling point is slightly elevated (e.g., 56°C).

  • Causality: Presence of Perfluoro-N-ethylmorpholine or higher homologues formed during the Simons electrochemical fluorination process.[1][2]

  • Solution: Check GC-MS for a secondary peak with

    
     (CF2 unit addition).
    

Issue: Cloudiness in water.

  • Causality: C5F11NO is hydrophobic.[1][2] It should be immiscible. If it emulsifies spontaneously, surfactant contamination is present.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67839, Perfluoro-N-methylmorpholine.[1][2] Retrieved from [Link][1][2][4]

  • NIST Chemistry WebBook. Mass Spectrum of Perfluoro-N-methylmorpholine. (Search by CAS 382-28-5).[1][2][5][6][3][7][8][9][10][11] Retrieved from [Link][1][2]

  • 3M Electronics Materials Solutions. 3M™ Fluorinert™ Electronic Liquid FC-3284 Product Data Sheet.[1][2] (Industry Standard Reference). Retrieved from [Link][1][2]

Sources

Exploratory

Technical Guide: Spectroscopic Profile of Perfluoro-N-methylmorpholine (CAS 382-28-5)

The following technical guide details the spectroscopic and physicochemical profile of Perfluoro-N-methylmorpholine (CAS 382-28-5). [1][2] Executive Summary Perfluoro-N-methylmorpholine (also known as 2,2,3,3,5,5,6,6-oct...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic and physicochemical profile of Perfluoro-N-methylmorpholine (CAS 382-28-5).

[1][2]

Executive Summary

Perfluoro-N-methylmorpholine (also known as 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine) is a fully fluorinated heterocyclic amine.[1][2][3] It is a colorless, dense, and chemically inert liquid widely used in the electronics industry as a heat transfer fluid, dielectric solvent, and in medical research as an oxygen carrier.

Its spectroscopic signature is defined by the complete absence of hydrogen atoms, rendering


H NMR silent, while 

F NMR becomes the primary tool for structural verification.[1]
Chemical Identity
PropertyData
CAS Number 382-28-5
IUPAC Name 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine
Molecular Formula

Molecular Weight 299.04 g/mol
Boiling Point ~50–51 °C
Density ~1.7 g/mL
Solubility Immiscible with water; miscible with fluorocarbons, chlorocarbons.[1][2][3][4][5][6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the perfluorinated nature of the molecule,


F NMR is the definitive method for analysis.[1] 

H NMR shows no signals.[1]

F NMR Profile

The spectrum is referenced to


 (0 ppm) or 

(-76.5 ppm).[1][7][8] The molecule exhibits three distinct chemical environments corresponding to the

group and the two types of ring

groups (adjacent to Oxygen vs. Nitrogen).[1]
Signal GroupChemical Shift (

, ppm vs

)
MultiplicityIntegrationAssignment
A -50 to -60Triplet (broad)3F

(Trifluoromethyl group)
B -80 to -90Multiplet4F

(Ring carbons adjacent to Oxygen)
C -90 to -100Multiplet4F

(Ring carbons adjacent to Nitrogen)

Interpretation:

  • Signal A (

    
    ) : Appears as a triplet due to coupling with the adjacent 
    
    
    
    fluorines (
    
    
    ).[1]
  • Signal B (

    
    ) : Deshielded relative to the N-adjacent fluorines due to the higher electronegativity of oxygen.[1]
    
  • Signal C (

    
    ) : Upfield relative to the O-adjacent fluorines.[1] The complex splitting arises from vicinal and geminal F-F couplings, often resulting in broad multiplets.
    

C NMR Profile

The


C spectrum is complex due to Carbon-Fluorine coupling (

Hz).[1]
  • 
     Carbon : Quartet at ~118-125 ppm (
    
    
    
    Hz).[1]
  • 
     Carbon : Triplet at ~110-115 ppm.[1]
    
  • 
     Carbon : Triplet at ~105-110 ppm.[1]
    
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the intense C-F stretching vibrations, creating a "fingerprint" region that obscures most other signals.

Wavenumber (

)
IntensityAssignment
1350 – 1100 Very Strong, BroadC-F Stretching (Multiple overlapping bands)
~1250 StrongC-O-C Ether Stretch (Asymmetric)
~650 – 750 MediumC-F Bending / Ring Deformation
> 2900 AbsentC-H Stretching (Confirmation of full fluorination)
1600 – 1800 AbsentC=O[1] Carbonyl (Confirmation of purity from acyl precursors)

Diagnostic Value: The absence of C-H stretches (2800-3000


) and Carbonyl stretches (1700 

) confirms the complete conversion of the N-methylmorpholine precursor during electrochemical fluorination.[1]
Mass Spectrometry (EI-MS)

Under Electron Impact (70 eV), the molecule undergoes characteristic fragmentation.[1] The molecular ion (


) is often weak or absent due to the stability of the fragment ions.

Key Fragments:

  • m/z 69 (

    
    ) : Base peak (typically).[1] Very stable carbocation.
    
  • m/z 119 (

    
    ) : Common perfluoroalkyl fragment.[1]
    
  • m/z 280 (

    
    ) : Loss of a single fluorine atom.[1]
    
  • m/z 230 (

    
    ) : Loss of the trifluoromethyl group from the nitrogen.[1]
    
Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation steps in the mass spectrometer.

MS_Fragmentation M Molecular Ion (M+) m/z 299 Frag1 [M - F]+ m/z 280 M->Frag1 - F• Frag2 [M - CF3]+ m/z 230 M->Frag2 - CF3• Base CF3+ m/z 69 (Base Peak) M->Base Direct Ionization RingFrag Ring Cleavage Fragments (C2F4+, C2F5+) Frag2->RingFrag Ring Opening

Caption: Predicted Electron Impact (EI) fragmentation pathway for Perfluoro-N-methylmorpholine.

Experimental Protocols & Handling

Sample Preparation for NMR

Perfluoro-N-methylmorpholine is miscible with other fluorinated solvents but immiscible with standard deuterated solvents like


 or 

.[1]
  • Solvent Choice : Use neat liquid with an external lock (e.g., a capillary containing

    
     or Acetone-
    
    
    
    inserted into the NMR tube) or dissolve in
    
    
    with Freon-113
    (1,1,2-trichlorotrifluoroethane) if a lock solvent is strictly required and solubility allows.[1]
  • Tube Material : Standard borosilicate glass tubes are compatible.

  • Reference : Add a drop of

    
     (internal reference, 0 ppm) or reference externally to 
    
    
    
    (-76.55 ppm).
Handling & Safety[2]
  • Volatility : High vapor pressure. Keep containers tightly sealed.

  • Density : The liquid is very heavy (1.7 g/mL).[1] Pipetting requires care as the liquid may drip from tips due to gravity/low surface tension.

  • Inertness : Stable against acids and bases. However, avoid contact with alkali metals (Li, Na, K) or very strong reducing agents.

  • Thermal Decomposition : At temperatures >200°C, it may decompose to release toxic perfluoroisobutylene (PFIB).[1] Use in well-ventilated fume hoods.[1]

Synthesis Context

The compound is typically synthesized via Simons Electrochemical Fluorination (ECF) .[1] This process involves the electrolysis of N-methylmorpholine in anhydrous Hydrogen Fluoride (HF).[1]

Synthesis Precursor N-Methylmorpholine (C5H11NO) Process Electrochemical Fluorination (Simons Process) Ni Anode, ~5-6V Precursor->Process Reagent Anhydrous HF (Solvent/Source) Reagent->Process Product Perfluoro-N-methylmorpholine (C5F11NO) Process->Product Byproducts Byproducts: Perfluorinated fragments Hydrogen gas (H2) Process->Byproducts

Caption: Synthesis of CAS 382-28-5 via Electrochemical Fluorination.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 67839, Perfluoro-N-methylmorpholine. Retrieved from [Link]

  • University of California, Santa Barbara (UCSB) . 19F NMR Chemical Shifts and Coupling Constants Table. Retrieved from [Link][1]

  • 3M. Fluorinert™ Electronic Liquid FC-770 (Perfluoro-N-methylmorpholine blend) Technical Data Sheet.

Sources

Foundational

C5F11NO thermodynamic properties and stability

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Perfluoro-N-methylmorpholine (C5F11NO) Abstract Introduction and Molecular Identity Perfluoro-N-methylmorpholine is a derivative of morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Perfluoro-N-methylmorpholine (C5F11NO)

Abstract

Introduction and Molecular Identity

Perfluoro-N-methylmorpholine is a derivative of morpholine where all hydrogen atoms have been replaced by fluorine atoms. This substitution dramatically alters its properties, leading to high thermal stability, chemical inertness, and a unique electronic profile.

  • Molecular Formula: C5F11NO[1]

  • Molecular Weight: 299.04 g/mol [1]

  • CAS Number: 382-28-5[1]

  • Synonyms: 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine[1]

The structure of C5F11NO features a saturated six-membered ring containing one oxygen and one nitrogen atom, with a trifluoromethyl group attached to the nitrogen.

Caption: 2D representation of Perfluoro-N-methylmorpholine.

Known Physicochemical Properties

Quantitative thermodynamic data for C5F11NO is sparse in peer-reviewed literature. However, physical properties have been reported, which are summarized below. These values are critical inputs for modeling its behavior as a functional fluid.

PropertyValueSource
Molecular Formula C5F11NO[1]
Molecular Weight 299.04 g/mol [1]
Boiling Point 50 °C[2]
Density 1.7 g/cm³[2]
Melting Point -79.9 °C[2]
Vapor Pressure 29.024 kPa at 20°C[2]
logP (Octanol/Water) 4.3[2][3]
Physical State Liquid at STP[3]

Thermodynamic Properties: A Predictive and Methodological Overview

The thermodynamic properties of a compound, such as its standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp), govern its energy content, reactivity, and phase behavior. For C5F11NO, these values have not been experimentally determined and published. However, we can infer its general characteristics and outline the methodologies required to obtain precise data.

Expected Thermodynamic Profile

Perfluorinated compounds are renowned for their high thermal stability, a direct consequence of the strength of the C-F bond (~485 kJ/mol).[4] This suggests that C5F11NO will have a highly negative enthalpy of formation, indicating significant energy release upon its formation from its constituent elements (graphitic carbon, gaseous N₂, O₂, and F₂). The Gibbs free energy of formation is also expected to be highly negative, indicating that the compound is thermodynamically stable with respect to its elements under standard conditions.[5]

Methodology for Computational Determination

Computational chemistry provides a powerful, cost-effective, and safe method for estimating the thermodynamic properties of molecules.[6] Quantum mechanical methods like Density Functional Theory (DFT) can predict these properties with a high degree of accuracy.[7]

Computational_Workflow cluster_setup 1. Input & Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Thermodynamic Analysis mol_structure Define Molecular Structure of C5F11NO geom_opt Geometry Optimization (Find lowest energy conformer) mol_structure->geom_opt basis_set Select Basis Set (e.g., 6-311+G(2d,p)) basis_set->geom_opt dft_functional Choose DFT Functional (e.g., B3LYP, M06-2X) dft_functional->geom_opt freq_calc Frequency Calculation (Confirm minimum, get ZPE) geom_opt->freq_calc partition_func Calculate Partition Functions (Translational, Rotational, Vibrational) freq_calc->partition_func thermo_props Derive Thermodynamic Properties (ΔfH°, ΔfG°, S°, Cp) partition_func->thermo_props

Caption: Workflow for computational determination of thermodynamic properties.

Experimental Protocol: Computational Thermodynamics of C5F11NO

  • Molecular Structure Input:

    • Construct the 3D molecular structure of Perfluoro-N-methylmorpholine using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom types and initial bond connectivity.

  • Geometry Optimization:

    • Causality: The first step is to find the most stable three-dimensional arrangement of the atoms (the lowest energy conformer), as all subsequent calculations depend on this geometry.

    • Method: Perform a geometry optimization using a selected DFT functional (e.g., B3LYP for general-purpose or M06-2X for improved accuracy with non-covalent interactions) and a suitable basis set (e.g., 6-311+G(2d,p)) to account for the electronic structure of fluorine.[7]

  • Frequency Calculation:

    • Causality: This step serves two purposes: a) to verify that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and b) to calculate the vibrational frequencies of the molecule, which are essential for determining the vibrational contribution to thermodynamic properties.

    • Method: Perform a frequency calculation at the same level of theory as the optimization. The output will include the zero-point vibrational energy (ZPVE) and the frequencies used to calculate entropy and thermal energy.

  • Thermochemical Analysis:

    • Causality: Statistical mechanics is used to bridge the gap from the microscopic properties (energy levels, vibrational frequencies) of a single molecule to the macroscopic thermodynamic properties of a mole of the substance.[6]

    • Method: Using the output from the frequency calculation, the software calculates the translational, rotational, and vibrational partition functions. From these, it derives the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). To calculate the standard enthalpy of formation (ΔfH°), an isodesmic reaction or atomization energy method must be employed, using reference species with well-known experimental ΔfH° values.[8][9]

Methodology for Experimental Determination

Experimental calorimetry remains the gold standard for determining thermodynamic properties.

  • Standard Enthalpy of Formation (ΔfH°): This is typically determined using combustion calorimetry. For a highly fluorinated compound like C5F11NO, this requires a specialized bomb calorimeter designed to handle corrosive products like hydrofluoric acid (HF). The compound is combusted in the presence of oxygen and a substance to ensure complete combustion, and the heat released is precisely measured.

  • Heat Capacity (Cp): Differential Scanning Calorimetry (DSC) is the primary technique used. A sample is heated at a controlled rate, and the heat flow required to raise its temperature is compared to that of a known standard (e.g., sapphire). This allows for the precise determination of Cp as a function of temperature.

Stability Profile

The stability of C5F11NO is defined by its resistance to thermal decomposition and its reactivity with other chemical agents.

Thermal Stability

As a perfluorinated compound, C5F11NO is expected to exhibit high thermal stability. The primary points of potential thermal degradation would be the C-N and C-O bonds, which are weaker than the C-F and C-C bonds within the perfluoroalkyl structure.

A study on the related compound, perfluoro-N-fluoromorpholine, provides insight into potential decomposition pathways.[10] Pyrolysis of this N-F compound in platinum yielded smaller fluorinated fragments like carbonyl fluoride (COF₂), carbon tetrafluoride (CF₄), and hexafluoroethane (C₂F₆).[10] This suggests that at high temperatures, the morpholine ring of C5F11NO could fragment. A plausible decomposition pathway for C5F11NO would involve homolytic cleavage of the C-N or C-O bonds, initiating a radical chain reaction that breaks down the ring structure.

Decomposition_Pathway C5F11NO C5F11NO InitialRadicals Initial Radical Formation (e.g., C-N or C-O cleavage) C5F11NO->InitialRadicals High Temp (Δ) RingOpening Ring Opening & Fragmentation InitialRadicals->RingOpening Radical Propagation Products Stable End Products (COF₂, CF₄, C₂F₆, etc.) RingOpening->Products

Caption: Postulated thermal decomposition pathway for C5F11NO.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Setup:

    • Place a high-precision TGA instrument in a well-ventilated fume hood. Use a sample pan made of an inert material (e.g., platinum or ceramic).

  • Sample Preparation:

    • Accurately weigh a small amount of C5F11NO (typically 5-10 mg) into the tared TGA pan.

  • Experimental Conditions:

    • Causality: To prevent reaction with air, the analysis must be run under an inert atmosphere. The heating rate is chosen to ensure thermal equilibrium and resolve distinct decomposition steps.

    • Method: Place the sample in the furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min). Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a linear heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Record the sample weight as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition. The shape of the derivative weight loss curve (DTG) can reveal the kinetics and mechanism of decomposition.

Chemical Stability and Compatibility

The electron-withdrawing nature of the fluorine atoms significantly reduces the basicity of the nitrogen atom and the nucleophilicity of the oxygen atom, rendering the molecule chemically inert to many reagents.

  • Hydrolytic Stability: C5F11NO is expected to be highly resistant to hydrolysis due to the steric shielding and electronic deactivation provided by the fluorine atoms.

  • Acid/Base Stability: It is stable in the presence of most acids and bases under moderate conditions.

  • Redox Stability: The molecule is highly resistant to oxidation. It may react with powerful reducing agents, such as alkali metals, but is stable under normal conditions.

Safety data sheets indicate that C5F11NO should be kept away from incompatible products, though specific reactive partners are not detailed.[3] Standard laboratory practice dictates avoiding strong oxidizing agents and strong reducing agents.

Conclusion

Perfluoro-N-methylmorpholine (C5F11NO) is a thermally stable and chemically inert compound, characteristic of the perfluorocarbon class. While specific experimental thermodynamic values like ΔfH° and ΔfG° are absent from the public domain, this guide establishes a clear path forward for their determination. The detailed computational and experimental protocols provided herein offer a validated framework for researchers to generate these critical data points. A thorough understanding of these properties is essential for the safe and effective application of C5F11NO in advanced materials and technologies, and for assessing its environmental fate and transport, a critical consideration for all PFAS compounds.

References

  • Thermal Stability Analysis of Perfluorohexane | Request PDF. ResearchGate. Available at: [Link]

  • Thermal Stability Analysis of Perfluorohexane. IRIS . Available at: [Link]

  • perfluoro-1-isopropoxyhexane -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). Available at: [Link]

  • Perfluoro-N-methylmorpholine | C5F11NO | CID 67839. PubChem, National Institutes of Health. Available at: [Link]

  • Computational Thermodynamics. CORE. Available at: [Link]

  • Fluoro- & Trifluoromethoxy-Modified Bis(imino)pyridyliron Chloride Enhancing the Activity and Stability for Vinyl-polyethylenes. ResearchGate. Available at: [Link]

  • Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924. PubChem, National Institutes of Health. Available at: [Link]

  • N-fluoro-compounds. Part V. Photochemical reactions of perfluoro-N-fluoromorpholine, and a re-investigation of its thermal decomposition; preparation and properties of perfluoromorpholin-N-oxyl. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Introduction to Gibbs free energy (video). Khan Academy. Available at: [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. Available at: [Link]

  • Morpholine. NIST WebBook. Available at: [Link]

  • Safety Data Sheet: N-Methylmorpholine. Carl ROTH. Available at: [Link]

  • Stability Analysis of Multi Process Parameters for Metal-Organic Chemical Vapor Deposition Reaction Cavity. MDPI. Available at: [Link]

  • Computational Thermodynamic Properties | Computational Chemistry Class Notes. Fiveable. Available at: [Link]

  • Thermophysical Properties of Fluid Systems. NIST WebBook. Available at: [Link]

  • Gibbs free energy profiles of intramolecular DA reactions calculated in... ResearchGate. Available at: [Link]

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group. Available at: [Link]

  • Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging. Chemical Communications (RSC Publishing). Available at: [Link]

  • Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. PubMed. Available at: [Link]

  • ATcT Thermochemical Values ver. 1.118. Argonne National Laboratory. Available at: [Link]

  • Standard enthalpy of formation. Wikipedia. Available at: [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. ResearchGate. Available at: [Link]

  • Standard Gibbs free energy of formation. Wikipedia. Available at: [Link]

  • CHEMICAL RESISTANCE CHART. U.S. Plastic Corp.. Available at: [Link]

  • 13.7: The Gibbs Free Energy. Chemistry LibreTexts. Available at: [Link]

  • Access to perfluoro‐tert‐butylated molecules. ResearchGate. Available at: [Link]

  • Perfluoro- tert-Butyl Hydroxyprolines as Sensitive, Conformationally Responsive Molecular Probes: Detection of Protein Kinase Activity by 19F NMR. PubMed. Available at: [Link]

  • Chemical Compatibility Guide. Techni-flow. Available at: [Link]

Sources

Exploratory

Strategic Sourcing and Validation of Perfluoro-N-methylmorpholine (CAS 382-28-5)

[1] Executive Summary 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine (CAS 382-28-5), commonly referred to as Perfluoro-N-methylmorpholine , is a critical perfluorocarbon (PFC) fluid used in high-voltage dielect...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine (CAS 382-28-5), commonly referred to as Perfluoro-N-methylmorpholine , is a critical perfluorocarbon (PFC) fluid used in high-voltage dielectric cooling, lithium-ion battery electrolyte formulations, and as a specialized reaction medium for oxygen-sensitive catalysis.

Unlike standard organic solvents, this molecule exhibits extreme chemical inertness, high density, and low polarizability. However, its synthesis via Electrochemical Fluorination (ECF) introduces a complex impurity profile—specifically structural isomers and partially fluorinated hydrides—that can compromise sensitive applications.

This guide provides a technical framework for sourcing, validating, and handling CAS 382-28-5, moving beyond simple catalog purchasing to a data-driven procurement strategy.

Molecular Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the physical constants of Perfluoro-N-methylmorpholine is the first line of defense in quality control. Significant deviations in density or refractive index often indicate contamination with hydrogen-containing analogs (hydrides).

Table 1: Critical Physicochemical Data[1]
PropertyValueTechnical Significance
CAS Number 382-28-5Unique identifier for procurement.[1][2][3]
Formula C₅F₁₁NOFully fluorinated cyclic amine.
Molecular Weight 299.04 g/mol
Boiling Point 50 °C - 52 °CHigh Volatility Risk. Requires cold storage to prevent evaporative loss.
Density (25°C) ~1.7 g/cm³Extremely high. Phases at the bottom of aqueous/organic mixtures.
Refractive Index ~1.29Very low. Useful for purity checks against hydrocarbon contaminants.
Solubility Immiscible w/ Water, EthanolSoluble in other PFCs, freons, and supercritical CO₂.
Dielectric Strength > 40 kV (0.1" gap)Critical for electronics cooling applications.

Synthesis Logic & Impurity Profile

To audit a supplier effectively, you must understand how the molecule is made. The dominant industrial route is Simons Electrochemical Fluorination (ECF) .

The Mechanism

In ECF, N-methylmorpholine is electrolyzed in anhydrous Hydrogen Fluoride (HF). This process is harsh and non-selective, leading to bond scission and rearrangement.

  • Primary Product: Perfluoro-N-methylmorpholine.[4][1][2][5][3][6]

  • Common Impurities:

    • Inert Isomers: Ring-opened or rearranged perfluoro-chains (e.g., perfluoropentylamines).

    • Hydrides: Molecules where Fluorine has failed to replace Hydrogen (e.g., C₅F₁₀HNO). Note: Hydrides are reactive and can degrade battery performance.

    • Polymer/Tar: High molecular weight fluoropolymers (usually removed by distillation).

Visualization: Synthesis & Impurity Pathways

ECF_Synthesis Start N-Methylmorpholine (Precursor) Process Electrochemical Fluorination (Anhydrous HF, Ni Anode) Start->Process + HF, e- Crude Crude Perfluorocarbon Mixture Process->Crude Target Target: Perfluoro-N-methylmorpholine (CAS 382-28-5) Crude->Target Fractional Distillation Impurity1 Impurity: Perfluoro-isomers (Ring opening) Crude->Impurity1 Impurity2 Impurity: Hydrides (Incomplete Fluorination) Crude->Impurity2

Figure 1: The Electrochemical Fluorination (ECF) pathway showing the origin of critical impurities.

Supplier Landscape & Sourcing Strategy

Suppliers for CAS 382-28-5 generally fall into two tiers. Your choice depends on the application's sensitivity to "hydride" content.

Tier 1: Specialized Fluorochemical Manufacturers (Bulk/Custom)

Best for: Pilot scale, battery electrolytes, clinical formulations. These companies often perform the fluorination and distillation in-house. They can provide "Electronic Grade" (low hydride) or "Medical Grade" (sterility/endotoxin control).

  • Exfluor Research Corp: Known for high-purity direct fluorination (minimizing rearrangements).

  • F2 Chemicals (UK): Specialists in selective fluorination.

Tier 2: Global Catalog Distributors (R&D Scale)

Best for: Benchtop synthesis, analytical standards. These suppliers typically repackage bulk material. Purity is usually listed as "95-98%," which is sufficient for general solvent use but may contain isomeric mixtures.

Table 2: Verified Commercial Sources (R&D)
SupplierRegionGrade/PurityTypical SKULink Integrity
Apollo Scientific UK/Global98% (Tech)PC6122
Alfa Chemistry USA/GlobalResearch382-28-5
Santa Cruz Biotech GlobalProteomicssc-264022
Fisher Scientific GlobalReagentVarious

Quality Control & Validation Protocols

Trustworthiness Directive: Do not rely solely on the Certificate of Analysis (CoA). Perfluorocarbons are notorious for hiding isomers that co-elute in standard GC.

Protocol: The "Twin-Peak" Validation

To validate a new batch, use ¹⁹F-NMR (Fluorine NMR) alongside GC-MS.

  • Gas Chromatography (GC-MS):

    • Column: DB-624 or equivalent (volatile specific).

    • Issue: Isomers often appear as a "shoulder" on the main peak.

  • ¹⁹F-NMR (The Gold Standard):

    • Method: Run neat (no solvent) or in CDCl₃ with a C₆F₆ internal standard.

    • Target: Look for the -CF₃ signal (approx -55 to -60 ppm) and the ring -CF₂- signals.

    • Red Flag: Any proton signal in ¹H-NMR indicates hydride contamination (incomplete fluorination).

Visualization: QC Decision Tree

QC_Workflow Start Incoming Batch CAS 382-28-5 Visual Visual Inspection (Clear, Colorless, No Particulates?) Start->Visual GC GC-MS Analysis (Purity > 98%?) Visual->GC Pass Reject Quarantine / Return Visual->Reject Fail HNMR 1H-NMR (Proton) (Detect Hydrides) GC->HNMR Pass GC->Reject Fail FNMR 19F-NMR (Fluorine) (Confirm Structure/Isomers) HNMR->FNMR No H signals HNMR->Reject H signals found Decision Pass All? FNMR->Decision Approve Release for Use Decision->Approve Yes Decision->Reject No

Figure 2: Step-by-step Quality Control workflow for validating perfluorinated fluids.

Handling, Safety, & Environmental

Volatility Management

With a boiling point of ~50°C, this fluid is highly volatile.

  • Storage: Store at 2°C – 8°C . Keep containers tightly sealed with Parafilm or Teflon tape.

  • Pressure: Do not store in standard glass vials at room temperature if the seal is poor; the liquid will evaporate rapidly, potentially pressurizing the headspace if heated slightly.

Density Considerations
  • Pipetting: The high density (1.7 g/mL) makes air-displacement pipettes inaccurate. Use positive displacement pipettes or weigh the liquid (gravimetric dispensing) for accuracy.

Safety & PFAS Status
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[4]

  • Environmental: This is a PFAS (Per-/Polyfluoroalkyl Substance). It is extremely persistent.

    • Disposal:DO NOT pour down the drain. It must be collected in dedicated halogenated waste streams for high-temperature incineration.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 67839, Perfluoro-N-methylmorpholine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

application of C5F11NO as a high-performance lubricant

Advanced Surface Engineering: Perfluoro-N-methylmorpholine ( ) in Precision Lubrication Technical Application Note & Protocol Guide Executive Summary & Application Scope Perfluoro-N-methylmorpholine ( , CAS 382-28-5) is...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Surface Engineering: Perfluoro-N-methylmorpholine ( ) in Precision Lubrication

Technical Application Note & Protocol Guide

Executive Summary & Application Scope

Perfluoro-N-methylmorpholine (


, CAS 382-28-5)  is a cyclic perfluorinated amine characterized by extreme chemical inertness, high density, and low surface tension. While its relatively low boiling point (~50°C) precludes its use as a conventional bulk load-bearing oil at elevated temperatures, it is a critical process fluid  in high-performance tribology.

This guide details the application of


 in two specific high-value lubrication contexts:
  • Carrier Fluid for Nanoscale Lubricant Deposition: Using

    
     as a volatile solvent to deposit uniform thin films of Perfluoropolyether (PFPE) lubricants on hard disk drives (HDD) and medical devices.
    
  • Vapor-Phase Lubrication (VPL): Utilizing its volatility to create self-repairing anti-stiction monolayers in Micro-Electro-Mechanical Systems (MEMS).

Critical Material Properties

The suitability of


 for precision lubrication stems from its ability to wet complex geometries and evaporate without residue.
PropertyValueCritical Relevance to Lubrication
Molecular Formula

Cyclic structure provides thermal stability.
Molecular Weight 299.04 g/mol High MW relative to air ensures vapor stays near surface.
Boiling Point 50°C - 52°CIdeal for rapid solvent evaporation after coating.
Density (25°C) ~1.7 g/mLHigh density aids in displacing contaminants.
Surface Tension ~13-15 dyne/cmCrucial: Wets sub-micron pores and gaps.
Dielectric Strength > 35 kVSafe for direct contact with electronics.
Solubility Immiscible w/ water/oilSelective solvent for fluorinated lubricants (PFPE).

Application 1: Solvent-Borne Deposition of PFPE Thin Films

Context: High-performance lubricants like Fomblin® or Z-Dol are too viscous to apply directly as thin films (<2 nm).


 acts as a "delivery vehicle," dissolving the lubricant to allow dip-coating, then evaporating to leave a pristine monolayer.
Protocol A: Dip-Coating Process for Medical Devices/HDD Media

Objective: Deposit a uniform 1–2 nm lubricant layer on a silica or metal substrate.

Reagents:

  • Solvent: Perfluoro-N-methylmorpholine (

    
    , >99% purity).
    
  • Solute (Lubricant): Functionalized PFPE (e.g., Fomblin Z-Dol).

  • Substrate: Cleaned silicon wafers or stainless steel components.

Workflow Diagram:

Deposition_Protocol Start Substrate Cleaning (Plasma/Ultrasonic) Prep Solution Prep (0.1% PFPE in C5F11NO) Start->Prep Dry N2 Env Dip Dip Coating (Withdrawal: 1-5 mm/s) Prep->Dip Homogenize Evap Solvent Evaporation (Ambient or 40°C) Dip->Evap Meniscus Control Bond Thermal Bonding (120°C, 1 hr) Evap->Bond C5F11NO Removal QC QC: Ellipsometry (Measure Thickness) Bond->QC QC->Prep Adjust Conc.

Figure 1: Workflow for solvent-borne lubricant deposition using C5F11NO.

Step-by-Step Methodology:

  • Solution Preparation:

    • Dissolve the PFPE lubricant in

      
       to a concentration of 0.05% to 0.2% (w/w) .
      
    • Note: The concentration directly dictates the final film thickness. Use the equation:

      
      , where 
      
      
      
      is thickness,
      
      
      is concentration,
      
      
      is viscosity, and
      
      
      is withdrawal speed.
    • Sonicate for 10 minutes to ensure complete dissolution.

  • Dip Coating:

    • Immerse the clean substrate into the solution.

    • Withdraw the substrate vertically at a constant speed (typically 1.0 to 5.0 mm/s ).

    • Mechanism: As the substrate leaves the bath, a liquid meniscus forms. The low surface tension of

      
       ensures the meniscus does not break, preventing "dewetting" defects.
      
  • Solvent Evaporation:

    • Allow the substrate to stand in a clean-room environment for 5 minutes.

    • The

      
       will flash off rapidly due to its 50°C boiling point, leaving behind the non-volatile PFPE lubricant.
      
  • Thermal Bonding (Optional but Recommended):

    • Bake the coated part at 100–150°C. This promotes chemical bonding between the lubricant's functional groups and the substrate, increasing durability.

Application 2: Vapor-Phase Lubrication (VPL) for MEMS

Context: In Micro-Electro-Mechanical Systems (MEMS), liquid lubricants cause "stiction" (parts sticking together due to capillary forces).


 is used to generate a lubricating vapor that continuously replenishes a molecular layer on moving parts without forming a liquid bridge.
Protocol B: Continuous Vapor Lubrication Setup

Objective: Maintain a friction coefficient < 0.1 in a MEMS gear system.

Experimental Setup:

  • Chamber: Sealed environmental chamber containing the MEMS device.

  • Source: A reservoir of liquid

    
     connected to the chamber via a mass flow controller.
    
  • Carrier Gas: High-purity Nitrogen (

    
    ).
    

Logic & Control Diagram:

VPL_System Reservoir Liquid C5F11NO (Temp Controlled: 40°C) Bubbler N2 Carrier Gas Bubbler Reservoir->Bubbler Vapor Generation Mix Vapor Saturation Control Bubbler->Mix Partial Pressure Reg Chamber MEMS Chamber (Operating Temp: 25°C) Mix->Chamber Transport Surface Surface Adsorption (Monolayer Formation) Chamber->Surface Equilibrium Surface->Chamber Desorption (Self-Repair)

Figure 2: Vapor-Phase Lubrication system logic. The high vapor pressure of C5F11NO allows it to transport easily and adsorb onto surfaces.

Methodology:

  • Saturation: Heat the

    
     reservoir to 40°C to increase vapor pressure.
    
  • Transport: Flow

    
     gas through the reservoir to pick up 
    
    
    
    vapor.
  • Adsorption: Direct the vapor stream into the MEMS chamber (kept at 25°C).

  • Mechanism: The vapor molecules adsorb onto the MEMS surfaces. Because the chamber is cooler than the reservoir, the thermodynamic equilibrium favors adsorption. This creates a "mobile" lubricant layer that heals itself if scratched.

Safety & Handling (E-E-A-T)

  • PFAS Classification:

    
     is a per- and polyfluoroalkyl substance. While chemically inert and generally low in acute toxicity, it is persistent in the environment.
    
  • Ventilation: Always use in a fume hood or sealed system to prevent inhalation and environmental release.

  • Thermal Decomposition: Do not heat above 250°C. Decomposition releases toxic hydrogen fluoride (HF) and perfluoroisobutylene (PFIB).

  • Compatibility: Compatible with most metals and hard plastics. May swell soft silicone elastomers; compatibility testing is required for seals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67839, Perfluoro-N-methylmorpholine. Retrieved from [Link]

  • Bhushan, B. (2001).Tribology and Mechanics of Magnetic Storage Devices. Springer-Verlag. (Detailed analysis of solvent-borne deposition for hard disks).
  • 3M Company.Fluorinert™ Electronic Liquid FC-770 (Similar Chemistry) Technical Data Sheet.
  • Kim, S. H., et al. (2010). "Vapor-Phase Lubrication of MEMS Devices." Tribology Letters.
  • CAS Common Chemistry. Perfluoro-N-methylmorpholine (CAS 382-28-5).[1][2][3][4][5][6] Retrieved from [Link][3]

Sources

Application

Application Note: 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine in Gas Separation Membranes

[1] Executive Summary 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine (CAS: 382-28-5), commonly referred to as Perfluoro-N-methylmorpholine (PFMM) , is a perfluorinated liquid of critical importance in advanced...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine (CAS: 382-28-5), commonly referred to as Perfluoro-N-methylmorpholine (PFMM) , is a perfluorinated liquid of critical importance in advanced gas separation.[1] Unlike conventional hydrocarbon solvents, PFMM exhibits exceptional solubility for respiratory gases (


, 

) while maintaining near-total chemical inertness.[1]

This guide details the utilization of PFMM in two primary membrane configurations:

  • Supported Liquid Membranes (SLMs): Where PFMM acts as the selective liquid phase immobilized within a porous support, leveraging its high oxygen solubility (~37.6 mL/100 mL) to drive separation.[1]

  • Processing Solvent for Amorphous Perfluoropolymers: Serving as a specialized carrier solvent for casting high-performance glassy polymers (e.g., Teflon™ AF, Hyflon® AD) used in gas separation.[1]

Technical Background & Mechanism

Chemical Identity & Properties[1][2][3][4]
  • IUPAC Name: 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine[1][2]

  • Common Name: Perfluoro-N-methylmorpholine (PFMM)[1][3]

  • Molecular Formula:

    
    [1]
    
  • Boiling Point: ~50°C

  • Density: ~1.7 g/mL

Mechanism of Action: Solubility-Selectivity

In gas separation membranes, transport is governed by the Solution-Diffusion model:



Where 

is permeability,

is solubility, and

is diffusivity.[1][4][5][6]

PFMM is a "solubility-selective" agent.[1] Due to the weak intermolecular forces (van der Waals) typical of perfluorocarbons, it creates "cavities" that easily accommodate non-polar gas molecules.[1]

  • Oxygen Affinity: PFMM dissolves significantly more

    
     than water or blood plasma, making it an ideal carrier for oxygen enrichment.[1]
    
  • Inertness: The stable C-F bonds prevent chemical degradation even under harsh oxidative conditions (e.g., flue gas treatment).[1]

Application 1: Supported Liquid Membranes (SLM)[1]

In an SLM configuration, PFMM is held within the pores of a hydrophobic microporous support by capillary forces. The liquid PFMM acts as a "bridge" that selectively transports gases based on their solubility.

Workflow Diagram (SLM Mechanism)

SLM_Mechanism cluster_feed Feed Phase (High Pressure) cluster_membrane Supported Liquid Membrane (SLM) cluster_permeate Permeate Phase (Low Pressure) Feed_Gas Mixed Gas (O2 + N2) Interface_1 Gas-Liquid Interface (Absorption) Feed_Gas->Interface_1 Mass Transfer Diffusion Diffusion through PFMM Liquid Phase Interface_1->Diffusion Solubility Driven (Henry's Law) Interface_2 Liquid-Gas Interface (Desorption) Diffusion->Interface_2 Fickian Diffusion Permeate_Gas Enriched Gas (High O2) Interface_2->Permeate_Gas Evaporation

Caption: Mechanism of gas transport through a PFMM-impregnated Supported Liquid Membrane.[1] Transport is driven by the partial pressure gradient and high solubility of O2 in the PFMM phase.

Protocol: Preparation of PFMM-SLM

Objective: Create a stable liquid membrane for


 separation.[1]

Materials:

  • PFMM (>99% purity).[1]

  • Hydrophobic microporous support (e.g., PTFE or Polypropylene, 0.2 µm pore size, porosity >60%).[1]

  • Vacuum chamber.[1]

Step-by-Step Methodology:

  • Support Preparation: Cut the microporous support to the desired diameter (e.g., 47 mm).[1] Clean with compressed air to remove dust.[1]

  • Degassing: Place the liquid PFMM in a flask and sonicate for 15 minutes to remove dissolved ambient gases.

  • Vacuum Impregnation:

    • Place the dry support membrane in a petri dish inside a vacuum chamber.

    • Evacuate the chamber to <10 mbar for 30 minutes to remove air from the pores.

    • While still under vacuum, introduce degassed PFMM via a septum/syringe until the membrane is fully submerged.

    • Slowly release the vacuum to atmospheric pressure.[1] The pressure differential forces PFMM into the pores.

  • Conditioning: Allow the membrane to soak for 1 hour.

  • Drying: Remove the membrane and gently wipe the surface with a lint-free wipe (Kimwipe) to remove excess bulk liquid.[1] The liquid should reside only within the pores.

  • Validation: Weigh the membrane before and after impregnation to calculate liquid uptake.[1]

    
    [1]
    

Application 2: Solvent for Perfluoropolymer Casting[1]

High-performance amorphous fluoropolymers (e.g., Teflon AF 2400) are insoluble in standard organic solvents.[1] PFMM serves as a critical processing solvent to fabricate thin-film composite (TFC) membranes.[1]

Protocol: Casting a Selective Layer

Objective: Cast a defect-free Teflon AF 2400 layer using PFMM as the solvent.[1]

  • Solution Preparation:

    • Weigh Teflon AF 2400 granules.[1]

    • Add PFMM to achieve a 1-2 wt% polymer concentration.[1]

    • Stir under reflux at 50°C (near boiling point of PFMM) for 24 hours until fully dissolved.

  • Filtration: Filter the solution through a 1.0 µm PTFE syringe filter to remove undissolved gels.

  • Coating:

    • Use a dip-coating or spin-coating method on a porous support (e.g., PVDF ultrafiltration membrane).[1]

    • Spin Coating: 1000 RPM for 60 seconds.

  • Evaporation:

    • Due to PFMM's volatility (BP ~50°C), evaporation occurs rapidly.[1]

    • Dry in a vacuum oven at 60°C for 12 hours to ensure complete solvent removal.[1]

    • Note: Residual solvent can plasticize the membrane, altering permeability data.

Performance Data & Analysis

The following table summarizes the solubility characteristics that make PFMM superior for gas separation compared to water and blood plasma.

Table 1: Comparative Gas Solubility at 25°C (1 atm)

Medium

Solubility (vol %)

Solubility (vol %)
Selectivity (

)
PFMM (Perfluoro-N-methylmorpholine) ~37.6 ~150.0 High
Water~2.4~55.5Low
Blood Plasma~2.3~50.0Low
Perfluorohexane (FC-72)~40.0~160.0High

Data Interpretation: PFMM holds nearly 15x more oxygen than water.[1] This massive capacity allows high flux in SLM configurations.[1] While


 is even more soluble, the inert nature of PFMM prevents the formation of carbamates (unlike amine solvents), making the process purely physical and reversible (energy-efficient regeneration).

Safety & Handling (E-E-A-T)

  • Volatility: PFMM has a high vapor pressure.[1] All handling should occur in a fume hood to prevent loss of expensive material and inhalation, although toxicity is generally low.

  • Inertness: PFMM is non-flammable and non-reactive.[1] It does not react with ozone or hydroxyl radicals, making it environmentally persistent (PFAS considerations apply).[1]

  • Recovery: Due to its high cost and environmental persistence, cold-trap condensation should be used to recover evaporated solvent during membrane drying steps.[1]

References

  • Diving and Hyperbaric Medicine. (2019).[1] Basic mechanisms of gas transport and past research using perfluorocarbons.[1][7]Link[1]

  • MDPI Membranes. (2020).[1] Perfluorodioxolane Polymers for Gas Separation Membrane Applications.[1][4]Link[1]

  • GuideChem. 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine Properties and Safety.Link[1]

  • U.S. Patent 6,723,152. Gas separation using membranes formed from blends of perfluorinated polymers.[1]Link[1]

Sources

Method

382-28-5 in the synthesis of fluorinated polymers

Application Note: 382-28-5 (Perfluoro-N-methylmorpholine) in the Synthesis of Advanced Fluoropolymers Part 1: Executive Summary Subject: Strategic utilization of Perfluoro-N-methylmorpholine (CAS 382-28-5) as an inert re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 382-28-5 (Perfluoro-N-methylmorpholine) in the Synthesis of Advanced Fluoropolymers

Part 1: Executive Summary

Subject: Strategic utilization of Perfluoro-N-methylmorpholine (CAS 382-28-5) as an inert reaction medium for the synthesis of high-performance fluoropolymers. Primary Application: Solution/Precipitation polymerization of Tetrafluoroethylene (TFE) copolymers (e.g., PFA, MFA) and processing of amorphous fluoropolymers. Rationale: Unlike hydrocarbon solvents, CAS 382-28-5 lacks C-H bonds, eliminating chain transfer reactions that degrade polymer molecular weight. Its high density and specific solubility parameters allow for the synthesis of ultra-high purity fluoropolymers used in semiconductor and aerospace applications.

Part 2: Chemical Profile & Mechanistic Insight

The Molecule: Perfluoro-N-methylmorpholine (PNMM)
  • CAS Number: 382-28-5[1][2][3][4]

  • Common Designations: PF-5052, Octafluoro-4-(trifluoromethyl)morpholine.[4]

  • Physical State: Clear, colorless, high-density liquid.

PropertyValueSignificance in Synthesis
Boiling Point ~50–52 °CAllows for easy removal/recovery via mild distillation after polymerization.
Density ~1.7 g/mLFacilitates phase separation from aqueous layers (if hybrid systems are used).
Chain Transfer Constant (

)
~0Critical: Does not terminate radical chains, enabling high molecular weight (

) polymers.
Dielectric Constant ~1.9Extremely low polarity; excellent solvent for fluorinated radical initiators.
Mechanistic Role in Polymerization

In the synthesis of fluoropolymers like PFA (Perfluoroalkoxy alkane) , the choice of solvent is binary: water (emulsion/suspension) or perfluorinated solvents (solution/precipitation).

Why 382-28-5?

  • Radical Inertness: Standard organic solvents (e.g., ethyl acetate) act as chain transfer agents, reacting with the highly electrophilic fluorocarbon radicals (

    
    ). This terminates the growing chain prematurely, resulting in low-quality wax rather than high-strength plastic. PNMM is fully fluorinated and "invisible" to the radical.
    
  • Thermal Management: TFE polymerization is highly exothermic (~170 kJ/mol). PNMM acts as a heat sink. Its low boiling point allows it to reflux, removing heat through evaporative cooling if the reaction spikes (auto-refrigeration).

  • Solubility Parameter Matching: It selectively dissolves fluorinated initiators (e.g., HFPO dimer peroxide) and comonomers (e.g., PPVE), ensuring homogeneous initiation while the resulting polymer often precipitates as a fine powder (Precipitation Polymerization).

Part 3: Visualization of the Polymerization Workflow

G cluster_mech Inside the Reactor Start Raw Materials (TFE, PPVE, Initiator) Reactor Pressurized Autoclave (Deoxygenated, < 2 MPa) Start->Reactor Feed Solvent Solvent Medium CAS 382-28-5 (Perfluoro-N-methylmorpholine) Solvent->Reactor Inert Medium Reaction Radical Polymerization (Precipitation Mechanism) Reactor->Reaction Initiation Separation Solid/Liquid Separation (Filtration/Centrifugation) Reaction->Separation Slurry Output Recovery Solvent Recovery (Distillation @ 50°C) Separation->Recovery Filtrate Product High Purity Fluoropolymer (PFA) Separation->Product Dry Polymer Recovery->Solvent Recycle Loop No Chain Transfer No Chain Transfer No Chain Transfer->Reaction Heat Dissipation Heat Dissipation Heat Dissipation->Reaction

Figure 1: Process flow for precipitation polymerization of fluoropolymers using CAS 382-28-5 as the inert carrier.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of PFA (TFE/PPVE Copolymer)

Objective: Synthesize high-molecular-weight PFA suitable for melt extrusion.

Safety Warning: TFE is explosive.[5] This protocol requires a high-pressure barricade and remote operation.

Materials:

  • Solvent: Perfluoro-N-methylmorpholine (CAS 382-28-5), anhydrous, >99% purity.

  • Monomer 1: Tetrafluoroethylene (TFE) gas.[1][5][6][7]

  • Monomer 2: Perfluoropropyl vinyl ether (PPVE).[6]

  • Initiator: Bis(perfluoropropionyl) peroxide (dissolved in CAS 382-28-5).

Step-by-Step Methodology:

  • Reactor Preparation:

    • Use a 1L Hastelloy or Stainless Steel autoclave equipped with a magnetic drive stirrer and burst disk.

    • Leak Check: Pressurize with

      
       to 3.0 MPa; hold for 1 hour.
      
    • Deoxygenation: Evacuate reactor (< 1 mmHg). Refill with

      
      . Repeat 3x. Final evacuation.
      
  • Solvent & Pre-charge:

    • Vacuum transfer 600 mL of Perfluoro-N-methylmorpholine into the reactor.

    • Add 20 g of PPVE (Comonomer) via injection port.

    • Stir at 500 RPM.

  • Saturation & Heating:

    • Heat reactor to 45 °C .

    • Pressurize with TFE to 1.0 MPa (10 bar) . Allow solvent to saturate with monomer (pressure drop will occur; repressurize until stable).

  • Initiation:

    • Inject 5 mL of Initiator Solution (0.1 M Bis(perfluoropropionyl) peroxide in CAS 382-28-5) using a high-pressure HPLC pump.

    • Observation: An immediate exotherm indicates polymerization onset.

  • Polymerization Phase:

    • Maintain pressure at 1.0 MPa by continuously feeding TFE gas.

    • Note: The polymer will precipitate as white particles, forming a slurry in the PNMM solvent.

    • Continue reaction for 2–4 hours or until 150 g of TFE has been consumed.

  • Termination & Workup:

    • Stop TFE feed. Vent unreacted monomer to a scrubber system.

    • Discharge the slurry.

    • Filtration: Filter the white polymer powder.

    • Drying: Dry in a vacuum oven at 150 °C for 12 hours to remove trace PNMM and oligomers.

Protocol B: Film Casting of Amorphous Fluoropolymers

Objective: Create optical-grade films using CAS 382-28-5 as a casting solvent.

Context: Amorphous fluoropolymers (e.g., Teflon AF type) are soluble in PNMM, unlike semi-crystalline PTFE.[8]

  • Dissolution:

    • Combine 2 g of Amorphous Fluoropolymer resin with 98 g of Perfluoro-N-methylmorpholine .

    • Stir at room temperature in a closed glass vessel until a clear, viscous solution forms (approx. 4–6 hours). Filter through a 0.2 µm PTFE syringe filter.

  • Spin Coating:

    • Substrate: Silicon wafer or glass slide (cleaned with plasma).

    • Dispense 2 mL of solution onto the center of the substrate.

    • Spin Cycle:

      • Step 1: 500 RPM for 5 sec (Spread).

      • Step 2: 2000 RPM for 30 sec (Thinning).

    • Mechanism:[4][5][9] The high vapor pressure of PNMM (bp 50°C) ensures rapid evaporation, "locking" the film structure quickly.

  • Curing:

    • Bake at 80 °C for 10 mins (Soft bake).

    • Bake at T_g + 20 °C (typically 180–250 °C) to anneal the film.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight (Wax) Hydrocarbon contamination.Ensure CAS 382-28-5 is >99% pure. Even ppm levels of acetone or ethanol will terminate chains.
Cloudy Films (Protocol B) Moisture absorption or rapid evaporation.PNMM evaporates fast. Reduce spin speed or cover the coating bowl to create a solvent-rich atmosphere.
Pressure Stalls (Protocol A) Initiator depletion.Fluorinated peroxides have short half-lives. Feed initiator continuously or use a lower temperature initiator.
High Viscosity Slurry Solid content too high.Limit polymer solids to <20% w/v in the reactor to maintain stirring efficiency.

Part 6: References

  • Preparation of Fluoropolymers in Perfluorinated Solvents. Source:US Patent 5,660,888. Describes the use of perfluoro-N-methylmorpholine in creating fluoropolymer dispersions. URL:

  • Amorphous Fluoropolymers: Structure and Properties. Source:Chemical & Engineering News (C&EN). Discusses solubility of amorphous resins in perfluorinated solvents like PF-5052. URL:[Link]

  • Solvent Effects in Radical Polymerization of Fluoromonomers. Source:Journal of Polymer Science Part A: Polymer Chemistry. Details chain transfer constants of perfluorinated solvents vs. hydrocarbons. URL:[Link]

  • 3M Performance Fluid PF-5052 (CAS 382-28-5) Technical Data Sheet. Source:3M Electronics Materials Solutions. URL:[Link][10]

Sources

Application

Application Note: Perfluoro-N-methylmorpholine (PFM) in Asymmetric Synthesis

[1] Executive Summary In the high-stakes domain of asymmetric synthesis, the recovery of expensive chiral catalysts (e.g., Rh, Ru, Pd complexes with chiral ligands) is often the bottleneck preventing bench-scale success...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-stakes domain of asymmetric synthesis, the recovery of expensive chiral catalysts (e.g., Rh, Ru, Pd complexes with chiral ligands) is often the bottleneck preventing bench-scale success from translating to industrial viability.[1] Perfluoro-N-methylmorpholine (PFM) offers a distinct solution as a Fluorous Biphasic Catalysis (FBC) medium.[1]

Unlike traditional organic solvents, PFM is chemically inert, thermally stable, and immiscible with both aqueous and standard organic phases at room temperature.[1] This guide details the "Thermomorphic Switch" protocol , utilizing PFM to create a self-separating reaction environment that allows for the near-quantitative recovery of fluorous-tagged chiral catalysts while maintaining high enantiomeric excess (ee).[1]

Physicochemical Profile: Why PFM?

Perfluoro-N-methylmorpholine (often associated with the trade designation PF-5052) is a fully fluorinated heterocyclic amine.[1] Its utility in asymmetric synthesis is defined by its extreme non-polarity and high density.[1]

Critical Distinction: Do not confuse PFM with its non-fluorinated analog, N-methylmorpholine (NMM).[1] NMM is a base used in peptide synthesis; PFM is an inert fluorous solvent.[1]

Table 1: Comparative Solvent Properties[1]
PropertyPerfluoro-N-methylmorpholine (PFM)Toluene (Standard Organic)Water (Aqueous)Application Impact
Boiling Point ~50–52 °C110.6 °C100 °CPFM allows easy evaporative removal but limits reaction temp to ~50°C (reflux).[1]
Density ~1.7 g/mL0.87 g/mL1.0 g/mLCrucial: PFM always forms the bottom layer, facilitating gravity separation.[1]
Dielectric Constant ~1.9 (Very Low)2.3880.1Solubilizes only highly fluorinated ("ponytailed") ligands.[1]
Oxygen Solubility Very High (>40 mL gas/100 mL)ModerateLowExcellent for oxidation reactions; requires degassing for air-sensitive catalysis.[1]

Mechanism of Action: The Fluorous Biphasic System (FBS)[2]

The success of PFM relies on the "Like Dissolves Like" principle.[1] Standard organic reactants are insoluble in PFM.[1] However, by attaching perfluoroalkyl tags (e.g.,


) to a chiral ligand (such as BINOL or Bisoxazoline), the catalyst becomes preferentially soluble in the PFM phase.[1]
The Thermomorphic Switch

At room temperature, PFM and organic solvents (like Toluene or THF) are immiscible.[1] Upon heating (or vigorous stirring), the interface area maximizes, or the phases become miscible (thermomorphic behavior), allowing the catalyst to encounter the substrate. Upon cooling, the phases separate instantly.[1]

Visualization: The PFM Catalytic Cycle

FBC_Cycle cluster_setup Phase 1: Setup Organic_Input Organic Phase (Substrates + Solvent) Reaction Reaction Zone (Emulsion or Monophasic @ 50°C) Catalytic Asymmetric Induction Organic_Input->Reaction Mix Fluorous_Input Fluorous Phase (PFM) (Tagged Chiral Catalyst) Fluorous_Input->Reaction Mix Separation Phase Separation (Cooling/Rest) Reaction->Separation Cool/Stop Stirring Organic_Output Top Layer (Organic) Product (High ee) Separation->Organic_Output Decant Top Fluorous_Output Bottom Layer (PFM) Recovered Catalyst Separation->Fluorous_Output Drain Bottom Recycle Catalyst Recycle Loop Fluorous_Output->Recycle Recycle->Reaction Add Fresh Substrate

Figure 1: The Fluorous Biphasic Catalysis (FBC) workflow. The dense PFM layer acts as a liquid support for the catalyst, enabling separation by simple decantation.

Application Protocol: Asymmetric Addition of Diethylzinc to Aldehydes[3][4]

This protocol demonstrates the use of PFM to recycle a fluorous-tagged BINOL-Titanium complex.[1] This reaction is a benchmark for testing fluorous asymmetric catalysts.[1]

Materials
  • Solvent A (Fluorous): Perfluoro-N-methylmorpholine (PFM) (>98%).[1]

  • Solvent B (Organic): Toluene or Dichloromethane (Anhydrous).[1]

  • Catalyst: (R)-6,6'-Bis(perfluorooctyl)-1,1'-bi-2-naphthol [(R)-F-BINOL].[1]

  • Reagents: Benzaldehyde, Diethylzinc (

    
    , 1.0 M in hexane), Titanium Tetraisopropoxide [
    
    
    
    ].[1]
Step-by-Step Methodology
1. Catalyst Preparation (In Situ)
  • In a flame-dried Schlenk tube under Argon, dissolve (R)-F-BINOL (10 mol%) in PFM (2.0 mL).

  • Add Dichloromethane (2.0 mL), followed by

    
     (1.2 eq).
    
  • Stir at room temperature for 1 hour. The mixture may appear biphasic depending on the exact solvent ratios; vigorous stirring creates a requisite emulsion for complexation.

2. Reaction Initiation
  • Cool the mixture to 0°C.

  • Add Diethylzinc (2.4 eq) dropwise.[1]

  • Add Benzaldehyde (1.0 mmol) dropwise.

  • Critical Step: Stir vigorously.[1] While PFM and DCM are partially miscible, the reaction relies on the interface or transient homogeneity.

  • Allow the reaction to proceed at 0°C for 12–18 hours.

3. Phase Separation & Product Isolation[2][3][4]
  • Quench the reaction carefully with water (0.5 mL) or dilute HCl.

  • Allow the mixture to warm to room temperature and settle.

  • Observation: Two distinct layers will form.[1]

    • Top Layer (Organic/Aqueous): Contains the chiral alcohol product and zinc salts.[1]

    • Bottom Layer (PFM): Contains the fluorous chiral ligand.[1][2][5]

  • Extract the top layer.[1] Wash the bottom PFM layer once with minimal DCM to recover trapped product.

4. Catalyst Recycling
  • The bottom PFM layer (containing the ligand) is dried (molecular sieves) and degassed.[1]

  • Fresh

    
    , solvent, and substrates are added directly to this PFM layer for the next cycle.[1]
    
  • Efficiency: Typical retention of enantioselectivity (>90% ee) is observed for 3–5 cycles before significant degradation occurs.[1]

Troubleshooting & Optimization

Issue: Catalyst Leaching (Loss of Activity)

If the catalyst leaches into the organic phase, recycling efficiency drops.

  • Root Cause: The fluorine content ("ponytail") of the ligand is insufficient to anchor it in the PFM phase against the polarity of the organic solvent.

  • Solution: Use ligands with higher fluorine content (e.g.,

    
     F by weight).[1] Increase the number of perfluoroalkyl tags (e.g., using a 
    
    
    
    tag instead of
    
    
    ).
Issue: Emulsion Persistence

The PFM/Organic interface can form stable emulsions that refuse to separate.

  • Root Cause: High viscosity or presence of surfactant-like byproducts.[1]

  • Solution: Centrifugation (2000 rpm for 2 mins) is highly effective due to the large density difference (1.7 vs 0.9).[1] Alternatively, cooling the mixture to -10°C often sharpens the phase boundary.[1]

Issue: Temperature Constraints
  • Constraint: PFM boils at ~50°C.

  • Impact: Do not use PFM for reactions requiring reflux temperatures >50°C. For higher temperature applications, substitute PFM with Perfluorodecalin (BP ~142°C) or Perfluoromethyldecalin (BP ~160°C).[1]

References

  • Seminal Work on Fluorous Biphasic Catalysis: Horváth, I. T., & Rábai, J. (1994).[1][6][7][8] Facile Catalyst Separation Without Water: Fluorous Biphasic Catalysis.[1] Science, 266(5182), 72–75.[1] [1]

  • Fluorous Chiral Ligands (BINOL): Nakamura, Y., Takeuchi, S., Okumura, K., Ohgo, Y., & Curran, D. P. (2002).[1][2] Recyclable fluorous chiral ligands and catalysts: asymmetric addition of diethylzinc to aromatic aldehydes catalyzed by fluorous BINOL-Ti complexes.[1][2] Tetrahedron, 58(20), 3963-3969.[1]

  • Fluorous Organocatalysis (Imidazolidinones): Kasaplar, P., Rivas-Nass, A., & Perlmutter, P. (2008).[1] A recyclable fluorous organocatalyst for Diels-Alder reactions.[1][4] The Journal of Organic Chemistry.

  • Physical Properties of Perfluoro-N-methylmorpholine: 3M Electronics Materials Solutions Division.[1] (n.d.). 3M™ Performance Fluid PF-5052 Product Data Sheet.

Sources

Method

Application Note: Perfluoro-N-methylmorpholine (CAS 382-28-5) in Thermomorphic Fluorous Biphasic Catalysis

[1][2] Part 1: Core Directive & Technical Context[3] Introduction: The Inert "Liquid Teflon" Medium Perfluoro-N-methylmorpholine (PMM) , identified by CAS 382-28-5 , is a perfluorinated cyclic amine. Unlike traditional o...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Core Directive & Technical Context[3]

Introduction: The Inert "Liquid Teflon" Medium

Perfluoro-N-methylmorpholine (PMM) , identified by CAS 382-28-5 , is a perfluorinated cyclic amine. Unlike traditional organic solvents, PMM is chemically inert, non-flammable, and exhibits high density (1.7 g/mL) with extremely low surface tension.

While its boiling point is relatively low (~50–51°C) at atmospheric pressure, its primary utility in high-temperature synthesis arises from its role in Thermomorphic Fluorous Biphasic Catalysis (FBC) . In this advanced protocol, PMM acts as a "switchable" reaction medium: it is immiscible with organic solvents at room temperature but becomes fully miscible at elevated temperatures (often under mild pressure). This allows researchers to run homogeneous reactions at high kinetic rates and then separate catalysts simply by cooling, merging the benefits of homogeneous catalysis with the ease of heterogeneous separation.

Critical Distinction: High-Temperature Utility
  • Standard Conditions: At 1 atm, PMM boils at ~50°C. It is not suitable for open-vessel high-temperature synthesis >50°C.

  • Pressurized/Thermomorphic Conditions: In sealed pressure reactors (autoclaves), PMM remains liquid well above 100°C. Its thermal stability allows it to serve as an inert heat-transfer medium or a solvent for fluorous-tagged reagents in high-energy transformations without degradation.

Part 2: Scientific Integrity & Logic (Mechanistic Insight)

The Thermomorphic Switch Mechanism

The efficacy of PMM in synthesis relies on the temperature-dependent solubility of fluorous solvents.

  • Ambient Phase Separation: At room temperature (RT), PMM forms a distinct heavy fluorous phase, separate from organic solvents (e.g., Toluene, DMF) and aqueous phases.

  • Elevated Temperature Homogeneity: Upon heating (typically >60–80°C, requiring a sealed vessel for PMM), the fluorous and organic phases merge into a single homogeneous phase.

  • Reaction Kinetics: The reagents (organic substrate) and catalysts (fluorous-tagged) mix at the molecular level, driving rapid reaction kinetics typical of high-temperature homogeneous systems.

  • Cooling & Recovery: Upon cooling, the system "demixes." The product partitions into the organic phase, while the expensive fluorous catalyst retreats into the PMM phase for reuse.

Self-Validating Protocol Design

This guide presents a Fluorous Biphasic Oxidation protocol. The system is self-validating because the phase separation itself confirms the completion of the cycle. If the phases do not separate upon cooling, the solvent ratio or temperature control is incorrect.

Diagram 1: Thermomorphic Fluorous Biphasic Cycle

The following Graphviz diagram illustrates the phase transition logic essential for this protocol.

ThermomorphicCycle Start Setup (RT) 2 Phases: Organic (Substrate) Fluorous (PMM + Catalyst) Heat Heating (>60°C, Sealed) Start->Heat Apply Heat Reaction Reaction Zone (Homogeneous Phase) Heat->Reaction Miscibility Reached Cool Cooling (Return to RT) Reaction->Cool Reaction Complete Separation Separation Organic Phase -> Product Fluorous Phase -> Recycle Cool->Separation Phase Split Separation->Start Recycle PMM

Caption: Logical flow of the thermomorphic biphasic reaction, showing the transition from heterogeneous setup to homogeneous reaction and back to heterogeneous separation.

Part 3: Experimental Protocols

Application: Fluorous Biphasic Oxidation of Alcohols

Objective: Oxidize a secondary alcohol to a ketone using a fluorous-tagged TEMPO catalyst in PMM, ensuring easy catalyst recovery.

Reagents:

  • Reaction Medium: Perfluoro-N-methylmorpholine (CAS 382-28-5) [>99% Purity].

  • Co-Solvent: Toluene or Dichloromethane (DCM).

  • Catalyst: Fluorous-tagged TEMPO (e.g., F-TEMPO).

  • Oxidant: Sodium Hypochlorite (Bleach) or O2 gas.

  • Substrate: 1 mmol Secondary Alcohol (e.g., Menthol).

Equipment:

  • Pressure tube (Ace Glass) or Autoclave (if T > 50°C is required).

  • Magnetic stirrer with heating block.

Step-by-Step Methodology
StepActionCritical Technical Note
1 Charge Vessel Add 2 mL PMM and 2 mL Toluene to the pressure tube. Note the formation of two distinct layers (PMM is the bottom layer, density 1.7 g/mL).
2 Add Reactants Dissolve 1 mmol Alcohol in the Toluene layer. Dissolve 5 mol% F-TEMPO in the PMM layer. Add stoichiometric oxidant.
3 Seal & Heat Seal the tube. Heat to 70°C . Safety: Ensure the vessel is rated for the vapor pressure of PMM/Toluene at this temp (~2-3 bar).
4 Monitor Miscibility Observe the disappearance of the phase interface. The mixture should become a clear, single phase. Stir vigorously for 1-3 hours.
5 Cool Down Stop heating. Allow the vessel to cool to 20°C. The mixture will spontaneously separate into two layers.
6 Extraction Pipette off the top organic layer (Product). The bottom fluorous layer retains the F-TEMPO catalyst.
7 Validation Analyze the organic layer via GC-MS or TLC. The absence of catalyst peaks confirms clean separation.
Diagram 2: Operational Workflow

Workflow Step1 1. Charge Pressure Tube (PMM + Toluene) Step2 2. Add Reagents (Substrate + F-Catalyst) Step1->Step2 Step3 3. Heat to 70°C (Sealed System) Step2->Step3 Step4 4. Homogeneous Reaction (1-3 Hours) Step3->Step4 Step5 5. Cool to RT (Phase Separation) Step4->Step5 Step6 6. Decant Top Layer (Product Isolation) Step5->Step6 Step7 7. Recycle Bottom Layer (Catalyst + PMM) Step5->Step7

Caption: Operational workflow for conducting a biphasic reaction using PMM as the recyclable fluorous medium.

Part 4: Safety & Handling (CAS 382-28-5)

Warning: While PMM is chemically inert, its physical properties present specific hazards in high-temperature contexts.

  • Pressure Hazard: PMM boils at ~50°C. Heating to 70–100°C in a closed system generates significant internal pressure. Always use rated pressure vessels (e.g., heavy-wall glass or stainless steel) with a rupture disc or relief valve.

  • Vapor Density: PMM vapors are much heavier than air. In the event of a spill, vapors will accumulate in low-lying areas, posing an asphyxiation risk in confined spaces.

  • Thermal Decomposition: Do not heat above 250°C. Perfluorinated compounds can decompose to release toxic fluorocarbon gases (e.g., PFIB) at extreme temperatures.

Part 5: References

  • Horváth, I. T., & Rábai, J. (1994). Facile Catalyst Separation Without Water: Fluorous Biphasic Catalysis. Science, 266(5182), 72–75.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67839, Perfluoro-N-methylmorpholine. PubChem.

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond. Tetrahedron, 58(20), 3823–3825.

  • Chemical Book. (2025). Perfluoro-N-methylmorpholine Properties and Safety. ChemicalBook.

Application

Application Note: C5F11NO (Perfluoro-N-methylmorpholine) in Electrochemical Sensor Architectures

Based on the chemical identity of C5F11NO (Perfluoro-N-methylmorpholine) and its physicochemical properties (high gas solubility, chemical inertness, and hydrophobicity), the following Application Note and Protocol guide...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical identity of C5F11NO (Perfluoro-N-methylmorpholine) and its physicochemical properties (high gas solubility, chemical inertness, and hydrophobicity), the following Application Note and Protocol guide focuses on its advanced utility in Fluorous-Phase Electrochemical Sensing and High-Sensitivity Gas Monitoring (O₂, NO) for biological systems.[1]

[1]

Executive Summary

Perfluoro-N-methylmorpholine (C5F11NO) , a perfluorinated cyclic amine, represents a critical material class in the development of next-generation electrochemical sensors. Unlike traditional aqueous or organic solvent-based sensors, C5F11NO enables Fluorous Electrochemistry —a paradigm utilizing the "fluorous phase" to achieve orthogonal selectivity against biological interferences (proteins, lipids, water-soluble redox species).[1]

This guide details the integration of C5F11NO into sensor architectures for two primary applications relevant to drug development:

  • High-Fidelity Oxygen/NO Monitoring: Leveraging the exceptional gas solubility of C5F11NO to enhance signal-to-noise ratios in Clark-type amperometric sensors.[1]

  • Fluorous-Biphasic Interfaces: Creating fouling-resistant electrode coatings that selectively pre-concentrate fluorous-tagged drug metabolites.[1]

Technical Background & Mechanism

Physicochemical Properties

C5F11NO is chemically inert, non-polar, and possesses a high density (~1.7 g/mL).[1][2] Its critical feature for sensing is its gas solubility coefficient , which is significantly higher than that of water or standard organic solvents.

PropertyValueSensor Relevance
Molecular Formula C₅F₁₁NOPerfluorinated structure ensures chemical stability.[3]
Boiling Point ~50°CVolatile; requires encapsulation (membrane/gel).
O₂ Solubility ~40-50 mM (at 1 atm)~20x higher than water ; amplifies gas signals.
Dielectric Constant ~1.9Low capacitance; reduces background noise (charging current).[1]
Biocompatibility High (Inert)Suitable for in vitro cell culture monitoring.[1]
Mechanism of Action: The Fluorous Effect

In electrochemical sensing, the "Fluorous Effect" refers to the exclusive affinity of perfluorinated phases for other perfluorinated moieties or gases, while rejecting hydrophilic and lipophilic biological contaminants.[1]

  • Gas Sensing: C5F11NO acts as a "gas magnet," pre-concentrating O₂ or NO at the electrode surface, thereby lowering the Limit of Detection (LOD).

  • Anti-Fouling: The extremely low surface energy of C5F11NO prevents the adsorption of proteins (albumin, fibrinogen), solving the "bio-fouling" problem common in blood-contacting sensors.

Signal Transduction Pathway

The following diagram illustrates the electrochemical pathway in a C5F11NO-modified sensor detecting a target gas (O₂).[1]

G Sample Biological Sample (Low [O2], High Protein) Membrane Teflon AF / C5F11NO Layer (Selective Permeation) Sample->Membrane Diffusion Interface Fluorous-Electrode Interface (Gas Pre-concentration) Membrane->Interface O2 Enrichment (x20 Concentration) Electrode Working Electrode (Pt or Au Nanoparticles) Interface->Electrode Reduction (O2 + 4H+ + 4e- -> 2H2O) Signal Current Response (Amperometric) Electrode->Signal Electron Transfer Interference Proteins/Ascorbic Acid Interference->Membrane Blocked (Insoluble)

Caption: Signal transduction pathway in a C5F11NO-enhanced sensor. The fluorous layer acts as a selective filter, enriching oxygen while blocking polar biological interferents.[1]

Experimental Protocol: Fabrication of a C5F11NO-Gel Polymer Electrolyte Sensor

Objective: Construct a robust amperometric sensor for real-time oxygen monitoring in cell culture media, utilizing C5F11NO to enhance sensitivity.

Materials Required[1][4]
  • Target: Dissolved Oxygen (DO).[1]

  • Fluorous Solvent: Perfluoro-N-methylmorpholine (C5F11NO) (>98% purity).

  • Polymer Matrix: Poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP).

  • Electrode: Glassy Carbon Electrode (GCE, 3mm diameter).

  • Reagents: Acetone (solvent for polymer), Ferrocene (internal standard, optional).

Step-by-Step Fabrication Workflow
Phase 1: Preparation of Fluorous Gel
  • Dissolution: Dissolve 200 mg of PVDF-HFP in 2 mL of acetone. Sonicate for 15 minutes until a clear viscous solution is obtained.

  • Fluorous Doping: Add 0.5 mL of C5F11NO dropwise to the polymer solution while stirring vigorously.

    • Note: C5F11NO is immiscible with acetone; vigorous stirring creates a micro-emulsion.

  • Homogenization: Sonicate the mixture for 30 minutes to ensure uniform dispersion of C5F11NO micro-droplets within the polymer matrix.

Phase 2: Electrode Modification
  • Polishing: Polish the GCE with 0.05 µm alumina slurry on a micro-cloth. Rinse with DI water and ethanol. Sonicate in water for 2 minutes.

  • Drop-Casting: Pipette 10 µL of the C5F11NO/PVDF-HFP emulsion onto the GCE surface.

  • Solvent Evaporation: Allow the electrode to dry at room temperature (25°C) for 2 hours.

    • Critical: Do not heat above 40°C, as C5F11NO (b.p. 50°C) will evaporate, leaving voids.[1] The goal is to evaporate the acetone while trapping the C5F11NO liquid within the polymer pores.[1]

  • Conditioning: Soak the modified electrode in Phosphate Buffered Saline (PBS, pH 7.4) for 30 minutes to equilibrate the interface.

Phase 3: Electrochemical Characterization
  • Setup: Three-electrode cell (Working: C5F11NO-GCE, Reference: Ag/AgCl, Counter: Pt wire).

  • Technique: Cyclic Voltammetry (CV) and Chronoamperometry.

  • Parameters:

    • Scan Rate: 50 mV/s.[1]

    • Window: -0.8 V to 0.0 V (vs. Ag/AgCl) for O₂ reduction.[1]

Data Analysis & Validation

Expected Results

The C5F11NO-modified electrode should exhibit a significantly higher cathodic peak current (


) for oxygen reduction compared to a bare GCE or a standard hydrogel-coated electrode.[1]
ParameterBare GCEC5F11NO-Modified GCEImprovement Factor
O₂ Reduction Potential -0.45 V-0.40 V+50 mV (Catalytic shift)
Peak Current (Air Sat.) ~10 µA~45 µA4.5x Signal Amplification
Response Time (t90) 12 s4 sFaster diffusion in fluorous phase
Interference (Ascorbic Acid) HighNegligibleFluorous exclusion effect
Self-Validating Control Experiment

To verify that the signal enhancement is due to C5F11NO and not surface area changes:

  • Control: Prepare a sensor using C5F11NO-free PVDF-HFP film.

  • Test: Measure the O₂ reduction current in air-saturated PBS.

  • Validation: The C5F11NO-containing sensor must show at least a 3-fold increase in current compared to the control. If not, the C5F11NO likely evaporated during the drying step (check drying temperature).[1]

Safety & Handling (C5F11NO)[1]

  • Volatility: C5F11NO has a high vapor pressure. Keep containers tightly closed. Store at 4°C to minimize evaporation loss.

  • Density: It is much heavier than water. In biphasic mixtures, it will form the bottom layer.

  • Toxicity: Generally considered biologically inert and non-toxic (similar to blood substitutes), but avoid inhalation of vapors in confined spaces.

References

  • Fluorous Electrochemistry Fundamentals

    • Source: Gladysz, J. A., & Curran, D. P. (2002).[1] "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe."[1] Tetrahedron.

    • Relevance: Foundational theory on the immiscibility and orthogonality of fluorous phases used in this protocol.[1]

    • [1]

  • Perfluorocarbons in Oxygen Sensing

    • Source: Evans, R. G., et al. (2004).[1] "Electrochemical Detection of Oxygen using Perfluorocarbon-Modified Electrodes." Analytical Chemistry.

    • Relevance: Establishes the mechanism of oxygen pre-concentration in perfluorin
    • [1]

  • C5F11NO Chemical D

    • Source: PubChem.[1][4] "Perfluoro-N-methylmorpholine (Compound)."

    • Relevance: Verification of physicochemical properties (Boiling point, CAS 382-28-5).[1][2]

    • [1]

  • Fluorous Phases in Biosensors

    • Source: Ugo, P., et al. (2018).[1][5] "Nano-engineered electrochemical sensors for trace-level monitoring."[1] Royal Society of Chemistry.[1][5]

    • Relevance: Discusses the use of specialized polymer coatings for selectivity, supporting the PVDF-HFP/C5F11NO composite approach.
    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine

Welcome to the technical support center for the synthesis of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are nav...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this highly fluorinated heterocyclic compound. The information herein is curated to provide both foundational knowledge and practical troubleshooting advice.

The synthesis of perfluorinated compounds, particularly those incorporating a trifluoromethyl group on a heteroatom, presents a unique set of challenges. These molecules are of significant interest in medicinal chemistry due to the profound effects of fluorine on properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the very properties that make them attractive also render their synthesis non-trivial.

Given the limited availability of detailed, published synthetic procedures for this specific molecule, this guide is structured around a proposed, chemically plausible synthetic route. The principles and troubleshooting steps are derived from established methodologies in fluorine chemistry, such as electrochemical fluorination (ECF) and N-trifluoromethylation of heterocycles.[1][4][5]

Proposed Synthetic Strategy

The synthesis of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine can be envisioned as a two-stage process. The first stage involves the exhaustive fluorination of a suitable morpholine precursor to generate the perfluorinated ring system. The second stage focuses on the introduction of the N-trifluoromethyl group.

Stage 1: Perfluorination via Electrochemical Fluorination (ECF)

Electrochemical fluorination is a powerful technique for the synthesis of perfluorinated compounds.[6] In this proposed route, a readily available starting material such as N-methylmorpholine is subjected to ECF in anhydrous hydrogen fluoride (aHF).

Stage 2: Formation of the N-Trifluoromethyl Group

This stage is arguably the more challenging due to the highly electron-withdrawn nature of the perfluorinated morpholine ring, which significantly reduces the nucleophilicity of the nitrogen atom. A potential pathway involves the conversion of the N-methyl group of perfluoro-N-methylmorpholine to the N-trifluoromethyl group. This could theoretically proceed through a multi-step sequence involving dealkylation followed by trifluoromethylation, or potentially a more direct, albeit aggressive, fluorinative exchange.

Synthetic Pathway start N-Methylmorpholine intermediate Perfluoro-N-methylmorpholine (2,2,3,3,5,5,6,6-Octafluoro-4-methylmorpholine) start->intermediate Electrochemical Fluorination (ECF) final 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine intermediate->final N-Trifluoromethylation

Caption: Proposed synthetic pathway for the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Stage 1: Electrochemical Fluorination (ECF) of N-Methylmorpholine
Parameter Typical Range Notes
Voltage 5-6 VTo avoid generation of free F2.
Current Density 0.01-0.03 A/cm²Higher densities can lead to degradation.
Temperature 0-10 °CTo control the reaction and minimize side products.
Electrolyte Anhydrous Hydrogen Fluoride (aHF)Must be of high purity.

Q1: I am observing very low or no conversion of my N-methylmorpholine starting material. What are the likely causes?

A1: This is a common issue in ECF and can be attributed to several factors:

  • Purity of Starting Material and Electrolyte: Both the N-methylmorpholine and the anhydrous hydrogen fluoride (aHF) must be of high purity and strictly anhydrous. Water contamination can lead to the formation of passivating oxide layers on the nickel anodes.

  • Electrode Passivation: A non-conductive layer of nickel fluoride can form on the anode surface, impeding the electrochemical process. This can sometimes be resolved by briefly reversing the polarity of the electrodes or by mechanical cleaning between runs.

  • Insufficient Conductivity: The concentration of the organic substrate in aHF might be too low to ensure adequate conductivity. The optimal concentration needs to be determined empirically, often in the range of 5-20% by weight.

  • Low Temperature: While lower temperatures can improve selectivity, excessively low temperatures may reduce the solubility of the starting material and the overall reaction rate.

Q2: My product mixture contains a significant amount of partially fluorinated morpholines. How can I drive the reaction to completion?

A2: The presence of partially fluorinated intermediates indicates that the fluorination process is not exhaustive. To improve the degree of fluorination:

  • Increase Reaction Time: ECF is often a slow process. Extending the electrolysis time can allow for the complete substitution of all C-H bonds.

  • Optimize Current Density: While high current densities can cause degradation, a density that is too low may not be sufficient to achieve perfluorination. A systematic optimization of the current density is recommended.

  • Improve Mass Transport: Ensure efficient stirring of the electrolyte to bring the substrate to the anode surface. Inadequate mixing can lead to localized depletion of the organic material around the electrodes.

Q3: I am experiencing significant degradation of the morpholine ring, resulting in low yields of the desired perfluorinated product. What can be done to minimize this?

A3: Ring cleavage and fragmentation are known challenges in ECF, especially with sensitive substrates.[7]

  • Strict Temperature Control: Maintaining a low and constant temperature (typically 0-5 °C) is crucial to minimize side reactions and degradation.

  • Careful Control of Voltage and Current Density: Operate at the lowest possible voltage (typically 5-6 V) that allows for efficient fluorination without generating elemental fluorine, which is highly reactive and can lead to degradation.

  • Use of Additives: In some cases, the addition of conductivity enhancers or additives that modify the electrode surface can improve the selectivity of the fluorination process.

Stage 2: N-Trifluoromethylation

Q4: The N-methyl group on my perfluorinated morpholine is resistant to removal/conversion. Why is this happening and what are my options?

A4: The perfluorinated ring is strongly electron-withdrawing, which can strengthen the N-C bond of the methyl group, making it more resistant to cleavage. Furthermore, the nitrogen atom is extremely electron-deficient, reducing its reactivity. Direct conversion of an N-methyl to an N-trifluoromethyl group is a challenging transformation. A more plausible, though still difficult, approach would be the trifluoromethylation of a perfluorinated secondary amine. If you are attempting a direct conversion, you may need to employ very harsh conditions, which could risk ring degradation.

Q5: My N-trifluoromethylation reaction on a perfluorinated morpholine precursor (e.g., the secondary amine) is not proceeding or is giving very low yields. What are the key challenges?

A5: The primary challenge is the extremely low nucleophilicity of the nitrogen atom in a perfluorinated heterocyclic system.

  • Choice of Trifluoromethylating Agent: Standard trifluoromethylating agents may not be reactive enough. Consider using more potent electrophilic (CF3+) or radical (CF3•) sources.[5][8][9] Examples of potentially suitable reagents include:

    • Umemoto's or Togni's reagents (electrophilic).

    • Trifluoromethyl iodide (CF3I) or triflyl chloride (CF3SO2Cl) under photoredox catalysis conditions.[5]

  • Reaction Conditions: High temperatures and extended reaction times may be necessary. The use of aprotic, polar solvents can help to solubilize the reactants and any potential intermediates.

  • Use of a Strong Base: If a deprotonation step is required, a very strong, non-nucleophilic base (e.g., a hindered amide base or a phosphazene base) may be needed to activate the N-H bond of the perfluorinated secondary amine.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary safety concerns associated with this synthesis? This synthesis involves highly hazardous materials and procedures. Anhydrous hydrogen fluoride (aHF) is extremely corrosive and toxic. Direct fluorination with F2 gas is also highly hazardous and requires specialized equipment. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. A calcium gluconate gel should be readily available as an antidote for HF exposure.

FAQ 2: How can I monitor the progress of the fluorination and trifluoromethylation reactions? Due to the presence of fluorine in the starting materials, intermediates, and products, ¹⁹F NMR spectroscopy is the most powerful analytical tool for monitoring these reactions. It allows for the direct observation of the disappearance of starting material signals and the appearance of new signals corresponding to the fluorinated products. Gas chromatography-mass spectrometry (GC-MS) can also be a useful technique for analyzing the volatile components of the reaction mixture.

FAQ 3: What are the recommended methods for purifying the final product? Highly fluorinated compounds often exhibit unique solubility properties, being soluble in fluorinated solvents but poorly soluble in common organic solvents and water.[6] This property can be exploited for purification.

  • Fluorous Solid-Phase Extraction (F-SPE): This is a powerful technique for separating fluorinated compounds from non-fluorinated or less-fluorinated impurities.

  • Distillation: Perfluorinated compounds are often volatile, and fractional distillation under atmospheric or reduced pressure can be an effective purification method.

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications, prep-GC can provide high-purity material.

FAQ 4: Are there any alternative synthetic routes to consider? A theoretical alternative would be the direct fluorination of N-trifluoromethylmorpholine. However, this approach presents its own set of challenges. The N-CF3 group might not be stable under the harsh conditions of direct fluorination.[1] Additionally, controlling the reaction to avoid degradation of the starting material would be extremely difficult.[7]

Hypothetical Experimental Protocols

Disclaimer: The following protocols are hypothetical and intended for informational purposes only. They are based on general procedures for similar transformations and have not been optimized for the specific target molecule. All work with hazardous materials should be performed by trained personnel with appropriate safety precautions.

Protocol 1: Electrochemical Fluorination of N-Methylmorpholine
  • Apparatus: A jacketed electrochemical cell equipped with a nickel anode and cathode, a magnetic stirrer, a gas outlet connected to a trap for HF and other volatile byproducts, and a power supply.

  • Procedure: a. Dry the electrochemical cell and electrodes thoroughly. b. In a dry, inert atmosphere, condense anhydrous hydrogen fluoride (aHF) into the cell, which is pre-cooled to -10 °C. c. Slowly add N-methylmorpholine to the aHF with vigorous stirring to achieve a final concentration of 10% w/w. d. Set the cell temperature to 5 °C. e. Apply a constant voltage of 5.5 V and monitor the current. f. Continue the electrolysis until the current drops to a steady, low value, indicating the consumption of the starting material. g. After the reaction is complete, carefully remove the volatile products and remaining aHF by distillation into a cold trap. h. The crude product can then be washed with a dilute sodium bicarbonate solution, followed by water, and then dried over a suitable drying agent. i. Further purification can be achieved by fractional distillation.

Protocol 2: N-Trifluoromethylation of Perfluoro(morpholine) (Assuming the secondary amine is available)
  • Apparatus: A dry three-neck flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a septum.

  • Procedure: a. To the flask under a nitrogen atmosphere, add perfluoro(morpholine) and a suitable aprotic solvent (e.g., acetonitrile). b. Add a strong, non-nucleophilic base (e.g., proton sponge) and stir for 30 minutes at room temperature. c. Add an electrophilic trifluoromethylating agent (e.g., a Togni or Umemoto reagent) portion-wise. d. Heat the reaction mixture to reflux and monitor the reaction progress by ¹⁹F NMR. e. Upon completion, cool the reaction to room temperature and quench with a saturated ammonium chloride solution. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate. g. Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography on silica gel, if applicable.

Caption: Troubleshooting decision tree for low yield in ECF.

References
  • Margrave, J. L., et al. (1971). Direct Fluorination of Organic Compounds. DTIC. [Link]

  • Bobbio, C. (n.d.). A Novel Synthesis of N-Fluoroperfluoroalkanimines. Reaction of Perfluorinated Secondary Amines with SbFs. ElectronicsAndBooks.
  • CN112226783A - Electrochemical combined fluorination process.
  • SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. (n.d.). CyberLeninka.
  • Emerging Investigator Series – RSC Advances Blog. (2025, December 2). RSC Blogs.
  • Fluorocarbon - Wikipedia. (n.d.).
  • A mechanism for the fluorogenic reaction of amino groups with fluorescamine and MDPF. (n.d.).
  • Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors | Organic Letters. (2024, January 8).
  • Direct fluorination strategy for N‐trifluoromethyl amines. (n.d.).
  • Fluoroalkane and perfluoroalkane synthesis. (n.d.). Organic Chemistry Portal.
  • Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines | Request PDF. (2025, August 6).
  • Perfluoro-N-methylmorpholine | C5F11NO | CID 67839. (n.d.). PubChem. [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023, March 28). PMC - NIH. [Link]

  • Straathof, N. J. W., et al. (2014). Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow. PubMed. [Link]

  • Stable and Storable N(CF3)2 Transfer Reagents. (n.d.).
  • RSC Advances Blog. (n.d.).
  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024, July 16). Organic & Biomolecular Chemistry (RSC Publishing).
  • Stable and Storable N(CF3 )2 Transfer Reagents. (2021, July 26). PubMed.
  • US3151112A - Process for the preparation of morpholines. (n.d.).
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol
  • Trifluoromethylated Heterocycles. (n.d.).
  • MySkinRecipes - World Best Cosmetics/Food/Research Ingredient Portal. (n.d.).
  • Current Trends in Practical Fluorination Chemistry. (n.d.). Thermo Fisher Scientific.
  • Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024, August 11). Taylor & Francis.
  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry. (2018, November 9).
  • Direct Fluorination of Organic Compounds. (1974, January 18). DTIC.
  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC - NIH.
  • Electrochemical C(sp3)
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. (n.d.). MPG.PuRe.

Sources

Optimization

Technical Support Center: Perfluoro-N-methylmorpholine (PFMM) Purification

Topic: Advanced Purification & Troubleshooting for Perfluoro-N-methylmorpholine (CAS: 382-28-5) Status: Operational Analyst: Senior Application Scientist, Fluorochemicals Division Technical Overview & Diagnostic Framewor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Troubleshooting for Perfluoro-N-methylmorpholine (CAS: 382-28-5)

Status: Operational Analyst: Senior Application Scientist, Fluorochemicals Division

Technical Overview & Diagnostic Framework

Perfluoro-N-methylmorpholine (PFMM) is a cyclic perfluoroamine widely used as a heat transfer fluid, dielectric coolant, and oxygen carrier in biological research. Synthesized primarily via Electrochemical Fluorination (Simons Process), crude PFMM often contains specific classes of impurities that compromise sensitive applications (e.g., cell culture or high-voltage electronics).

Before initiating a purification protocol, use this diagnostic table to identify your specific contamination profile.

Impurity Diagnostic Table
Symptom / ObservationProbable ImpurityMechanism of Formation
H-NMR Signals (Non-silent baseline)Hydrido-perfluorocarbons (e.g.,

)
Incomplete fluorination during electrolysis.
Acidity / pH < 5.0 (Aqueous extract)Hydrolyzable Fluorides (

,

)
Hydrolysis of unstable isomers or acyl fluorides.
UV Absorbance (200-280 nm)Perfluoro-olefins (Unsaturates)Elimination reactions; highly reactive and often toxic.
Baseline Drift (GC-MS)Oligomers / High Boilers Radical coupling during synthesis.

Standard Operating Procedures (SOPs)

Workflow A: Gross Purification (Removal of Reactive Impurities)

Target: Acids, metastable fluorides, and gross unsaturates.

Principle: Perfluorocarbons are chemically inert to strong bases and oxidants, whereas most impurities (olefins, hydrido-species, acid fluorides) are reactive. We exploit this kinetic difference.

Protocol:

  • Caustic Reflux:

    • Mix crude PFMM with 20% w/w KOH (aqueous) in a 1:1 volume ratio.

    • Add a phase transfer catalyst (e.g., Aliquat 336, 1 mol%) to accelerate interfacial reaction (optional but recommended for high-throughput).

    • Reflux at 60°C for 4–6 hours. Note: PFMM boils at ~50–52°C; use an efficient condenser (0°C coolant) to prevent loss.

  • Phase Separation:

    • Cool to room temperature. PFMM is much denser (~1.7 g/mL) and will form the bottom layer .

    • Discard the top aqueous layer (contains

      
       salts and degraded organics).
      
  • Washing:

    • Wash the fluorocarbon phase 3x with deionized water until the aqueous extract is neutral (pH 7).

Workflow B: Fine Polishing (Removal of Trace H-Species & Isomers)

Target: Hydrido-impurities and close-boiling homologs.

Protocol:

  • Adsorption (Silica Gel/Alumina):

    • Pass the dried PFMM through a glass column packed with activated Silica Gel (60 Å pore size) or Basic Alumina.

    • Rationale: Hydrido-impurities possess a weak dipole moment due to the C-H bond, unlike the non-polar perfluorinated matrix. They adsorb preferentially to the polar stationary phase.

  • Fractional Distillation:

    • Setup: Vacuum jacketed Vigreux column or spinning band distillation column (for >99.9% purity).

    • Parameters: Collect the fraction boiling at 50–52°C (at atmospheric pressure).

    • Rejection: Discard the first 5% (forheads) and leave the last 5% (bottoms) to remove highly volatile cleavage products and heavy oligomers.

Visualization: Purification Logic & Troubleshooting

Figure 1: Purification Process Flow

A logical pathway from crude synthesis output to analytical grade material.

PFMM_Purification Crude Crude PFMM (Contains HF, Olefins, Hydrides) BaseWash Base Treatment (20% KOH Reflux) Crude->BaseWash Hydrolysis PhaseSep Phase Separation (Recover Bottom Layer) BaseWash->PhaseSep Remove Salts Adsorption Adsorption (Silica/Alumina Column) PhaseSep->Adsorption Remove Polar Impurities Distill Fractional Distillation (Collect 50-52°C) Adsorption->Distill Remove Homologs Pure Ultra-Pure PFMM (>99.9%) Distill->Pure Final Polish

Caption: Step-by-step purification workflow for removing acidic, polar, and homologous impurities from PFMM.

Figure 2: Troubleshooting Decision Tree

Diagnostic logic for resolving specific quality control failures.

Troubleshooting Issue QC Failure Detected CheckNMR H-NMR Signal? Issue->CheckNMR CheckpH Acidic Extract? Issue->CheckpH CheckUV UV Absorbance? Issue->CheckUV Fix_Silica Action: Silica Gel Column (Remove Polar H-bonds) CheckNMR->Fix_Silica Yes Fix_Base Action: Caustic Wash (Neutralize HF) CheckpH->Fix_Base Yes Fix_KMnO4 Action: KMnO4 Wash (Oxidize Olefins) CheckUV->Fix_KMnO4 Yes

Caption: Decision matrix for addressing specific impurity signals in analytical testing.

Troubleshooting & FAQs

Q1: My H-NMR shows a triplet at 6.0–6.5 ppm. What is this, and how do I remove it?

  • Diagnosis: This signal is characteristic of a proton on a carbon adjacent to fluorine (

    
     or 
    
    
    
    ), indicating incomplete fluorination (a "hydrido" impurity).
  • Solution: These molecules are significantly more polar than fully fluorinated PFMM.

    • Dry the solvent thoroughly.

    • Pass it through a column of activated basic alumina . The hydrido-species will bind to the alumina.

    • If the level is high (>1%), a specific chemical oxidation using alkaline permanganate (

      
       in NaOH) may be required before adsorption [1].
      

Q2: The PFMM is causing corrosion in my electronic cooling loop.

  • Diagnosis: Likely presence of residual Fluoride ions (

    
    ) or hydrolyzable acyl fluorides. Even trace water can react with these to form Hydrofluoric Acid (HF).
    
  • Solution: Perform the Base Wash described in Workflow A. Ensure the final water wash has a conductivity < 1 µS/cm. Store the purified PFMM over 3Å molecular sieves to prevent future hydrolysis.

Q3: Can I use rotary evaporation for distillation?

  • Guidance: No. PFMM has a low boiling point (~51°C) and low heat of vaporization. Rotary evaporators often lack the theoretical plates required to separate PFMM from its close-boiling perfluorinated homologs. Use a fractional distillation column (Vigreux or packed column) to ensure separation efficiency.

Q4: Is Perfluoroisobutylene (PFIB) a concern?

  • Safety Warning: Yes. PFIB is a highly toxic byproduct of the Simons electrochemical fluorination process. While usually removed by the manufacturer, trace amounts can regenerate if the fluid is subjected to extreme thermal stress (>400°C).

  • Detection/Removal: If you suspect thermal degradation, treat the fluid with methanol or a secondary amine (like dibutylamine), which reacts rapidly with PFIB to form harmless adducts, then wash with water [2].

References

  • Banks, R. E. (1979). Preparation, Properties and Industrial Applications of Organofluorine Compounds. Ellis Horwood Ltd.
  • 3M Company. (2001). US Patent 6,267,865: Electrochemical fluorination using interrupted current. Google Patents. Link (Describes the generation of byproducts in ECF and methods to minimize them).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67839, Perfluoro-N-methylmorpholine. PubChem.[1][2] Link (Source for physical properties and safety data).

  • Saffarian, H., et al. (1992).[3] Electrochemical Fluorination of N-Methylmorpholine. Journal of The Electrochemical Society. Link (Primary literature on the synthesis and resulting impurity profile of PFMM).

Sources

Troubleshooting

Technical Support Center: Managing Immiscibility of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine with Aqueous Solutions

Welcome to the technical support center for 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine (CAS No. 382-28-5). This resource is designed for researchers, scientists, and drug development professionals who are n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine (CAS No. 382-28-5). This resource is designed for researchers, scientists, and drug development professionals who are navigating the challenges of working with this highly fluorinated compound in aqueous environments. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Understanding the Challenge: The Nature of Perfluorinated Compounds

2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine belongs to the class of per- and polyfluoroalkyl substances (PFAS). The carbon-fluorine bond's strength and the high electronegativity of fluorine atoms create a molecule that is both hydrophobic and lipophobic, leading to its immiscibility in aqueous and many organic solvents.[1] This property, while beneficial in some applications, presents a significant hurdle in experimental setups involving aqueous solutions, which are common in biological and pharmaceutical research.

The morpholine scaffold is often incorporated into drug candidates to improve their pharmacokinetic properties.[2][3][4] Additionally, the trifluoromethyl group can enhance metabolic stability and membrane permeability.[5][6] However, the high degree of fluorination in this particular morpholine derivative dictates its physical behavior, primarily its pronounced immiscibility.

This guide will walk you through strategies to manage this immiscibility, enabling you to effectively incorporate this compound into your aqueous experimental systems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine and aqueous solutions.

Issue 1: The compound will not dissolve in my aqueous buffer.
  • Causality: Due to its perfluorinated nature, the compound is inherently immiscible with water. Direct dissolution is not feasible.

  • Solution: You will need to create a stable dispersion or emulsion. The appropriate method will depend on your experimental requirements.

Issue 2: My mixture separates into two distinct layers immediately after mixing.
  • Causality: This is expected behavior due to the high degree of immiscibility. Simple agitation is insufficient to create a stable mixture.

  • Solutions:

    • Co-solvent Addition: Introduce a co-solvent that is miscible with both the fluorinated compound and the aqueous phase.

    • Surfactant-Stabilized Emulsion: Utilize a surfactant to reduce the interfacial tension between the two phases, allowing for the formation of a stable emulsion.

    • High-Energy Emulsification: Employ mechanical methods to create a fine dispersion.

Frequently Asked Questions (FAQs)

General Properties
  • Q1: What are the basic physical and chemical properties of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine?

    • A1:

      • CAS Number: 382-28-5[7]

      • Molecular Formula: C₅F₁₁NO[7]

      • Solubility: It is expected to have very low solubility in water.

      • Safety: It is classified as a skin, eye, and respiratory irritant.[7] As with any chemical, always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE).[8]

Creating Stable Dispersions
  • Q2: How can I create a stable mixture of this compound in an aqueous solution for my cell-based assay?

    • A2: For cell-based assays, creating a stable nanoemulsion is a common and effective approach. This ensures a uniform concentration of the compound in the cell culture medium. Many bioactive agents with low water-solubility are successfully delivered using emulsion-based systems.[9]

      Experimental Protocol: Preparation of a Nanoemulsion via High-Pressure Homogenization

      • Preparation of the Oil Phase: Dissolve the 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine in a suitable, biocompatible oil. The choice of oil will depend on your specific application.

      • Preparation of the Aqueous Phase: Prepare your aqueous buffer.

      • Addition of Emulsifier: Add a biocompatible emulsifier to the aqueous phase. The choice and concentration of the emulsifier are critical and may require optimization.

      • Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer.

      • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The number of passes and the pressure will need to be optimized to achieve the desired droplet size (typically < 200 nm for nanoemulsions).

      • Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index, and zeta potential to ensure stability.

  • Q3: What are some suitable co-solvents to improve the miscibility of this fluorinated compound?

    • A3: Fluorinated ethers are often used as co-solvents for other fluorinated compounds due to their low polarity and non-solvating behavior.[10][11] Polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) may also be considered, but their compatibility with the overall system must be verified.[12] It is crucial to perform preliminary miscibility studies with small quantities to identify an effective co-solvent for your specific application.

      Co-Solvent Selection Table

Co-Solvent TypeExamplesConsiderations
Fluorinated Ethers 1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane (FEE), 1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (TTE)High efficacy for fluorinated compounds, may have limited miscibility with the aqueous phase.
Polar Aprotic Solvents Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Good solubilizing power, but potential for toxicity in biological systems and may affect the stability of other components.
Alcohols Ethanol, IsopropanolCan act as a bridge between the fluorinated and aqueous phases, but high concentrations may be required.[13]
  • Q4: What types of surfactants are effective for creating emulsions with fluorinated compounds?

    • A4: Fluorosurfactants are specifically designed for this purpose, possessing a fluorinated tail that is "fluorous-philic" and a hydrophilic head group.[14][15] However, due to concerns about the persistence of some fluorosurfactants, biocompatible, non-fluorinated surfactants are often preferred in pharmaceutical and biological applications.[16] These can include phospholipids and various non-ionic surfactants. The choice of surfactant will depend on the desired properties of the emulsion (e.g., stability, droplet size, biocompatibility).

      Surfactant Selection Table

Surfactant TypeExamplesKey Characteristics
Fluorosurfactants Perfluoropolyethers (PFPE) with modified head groupsHighly effective at stabilizing fluorinated oil-in-water emulsions.[14][17]
Non-ionic Surfactants Polysorbates (e.g., Tween® series), Poloxamers (e.g., Pluronic® series)Widely used in pharmaceutical formulations, generally considered biocompatible.
Phospholipids Lecithin, 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)Natural and biocompatible, form the basis of liposomes and lipid nanoparticles.
Experimental Workflow Diagrams

Emulsion_Formation_Workflow cluster_prep Phase Preparation cluster_mixing Mixing & Emulsification cluster_analysis Characterization A Aqueous Phase (Buffer + Surfactant/Co-solvent) C High-Shear Mixing (Pre-emulsion formation) A->C B Fluorinated Phase (Compound + Optional Oil) B->C D High-Pressure Homogenization (Nanoemulsion formation) C->D E Droplet Size Analysis D->E F Stability Assessment D->F

Caption: Workflow for creating a stable emulsion.

Troubleshooting_Logic cluster_cosolvent Co-solvent Path cluster_surfactant Surfactant Path cluster_energy High-Energy Path Start Immiscibility Issue: Compound & Aqueous Phase Separation Co_solvent Strategy 1: Use a Co-solvent Start->Co_solvent Surfactant Strategy 2: Use a Surfactant Start->Surfactant Energy Strategy 3: High-Energy Mixing Start->Energy Co_solvent_select Select Co-solvent (e.g., Fluorinated Ether) Co_solvent->Co_solvent_select Surfactant_select Select Surfactant (e.g., Non-ionic, Fluorosurfactant) Surfactant->Surfactant_select Energy_method Select Method (e.g., Sonication, Homogenization) Energy->Energy_method Co_solvent_test Test Miscibility Ratios Co_solvent_select->Co_solvent_test Co_solvent_result Homogeneous Solution? Co_solvent_test->Co_solvent_result Co_solvent_result->Start No Success Experiment Ready Co_solvent_result->Success Yes Surfactant_emulsify Form Emulsion Surfactant_select->Surfactant_emulsify Surfactant_result Stable Emulsion? Surfactant_emulsify->Surfactant_result Surfactant_result->Start No Surfactant_result->Success Yes Energy_process Process Mixture Energy_method->Energy_process Energy_result Stable Dispersion? Energy_process->Energy_result Energy_result->Start No Energy_result->Success Yes

Caption: Troubleshooting decision tree for immiscibility.

Concluding Remarks

Managing the immiscibility of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine in aqueous solutions is a critical step for its successful application in research and development. By understanding the underlying principles of fluorinated compounds and employing appropriate strategies such as co-solvents, surfactants, and emulsification techniques, researchers can overcome these challenges. Always begin with small-scale feasibility studies to optimize your formulation before proceeding to larger experiments. For any further assistance, please do not hesitate to contact our technical support team.

References

  • ChemSec. (n.d.). 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine - ChemSec - SINimilarity. Retrieved from [Link]

  • Li, Y., & McClements, D. J. (2010). Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization. Food Hydrocolloids, 24(8), 798-807. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. Retrieved from [Link]

  • Pharos. (n.d.). Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Perfluoro-N-methylmorpholine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction mass of 2,2,3,3,5,5,6,6-octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine and 2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)morpholine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Self-Emulsifying Drug Delivery System: A Technique to Improve Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ACS Publications. (2023). Selecting the Optimal Fluorinated Ether Co-Solvent for Lithium Metal Batteries. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. PubMed Central. Retrieved from [Link]

  • IRIS . (2018). Natural surfactants towards a more sustainable fluorine chemistry. Retrieved from [https://re.public.polimi.it/retrieve/handle/11311/1032857/315575/ Dichiarante_GreenChem2018.pdf]([Link] Dichiarante_GreenChem2018.pdf)

  • Royal Society of Chemistry. (n.d.). Controlling the self-assembly of perfluorinated surfactants in aqueous environments. Retrieved from [Link]

  • Vanderbilt University. (2017). Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state. Retrieved from [Link]

  • Ibis Scientific, LLC. (n.d.). An Essential Guide to Best Practices in Liquid Lab Handling. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fluorous Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • Wiley Online Library. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Removal of per- and polyfluoroalkyl substances (PFAS) from water by ceric(iv) ammonium nitrate. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biocompatible surfactants for water-in-fluorocarbon emulsions. Retrieved from [Link]

  • LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Google Patents. (n.d.). US20110257073A1 - Methods of making fluorinated ethers, fluorinated ethers, and uses thereof.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

  • The Havok Journal. (2023). 6 Best Practices In Liquid Lab Handling. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis of Fluorosurfactants for Emulsion-Based Biological Applications. ACS Nano. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of perfluoroalkyl sulfonates (PFAS) from aqueous solution using permanently confined micelle arrays (PCMAs) | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Managing and treating per- and polyfluoroalkyl substances (PFAS) in membrane concentrates. PubMed Central. Retrieved from [Link]

  • Lab Manager. (n.d.). Optimized Precision: Essential Tips for Error-Free Liquid Handling. Retrieved from [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • Microlit. (2021). A Beginner's Guide to Understanding Liquid Handling. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (2017). Key scientific issues in developing drinking water guidelines for perfluoroalkyl acids: Contaminants of emerging concern. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. PubMed Central. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Perfluoro-N-methylmorpholine (CAS 382-28-5)

[1][2][3] Current Status: Operational Agent: Senior Application Scientist (Fluorochemistry Division) Topic: Stability & Long-Term Storage Troubleshooting CAS Verification & Chemical Identity CRITICAL: Before proceeding,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Current Status: Operational Agent: Senior Application Scientist (Fluorochemistry Division) Topic: Stability & Long-Term Storage Troubleshooting

CAS Verification & Chemical Identity

CRITICAL: Before proceeding, verify your reagent.

  • CAS: 382-28-5[1][2][3][4]

  • Name: Perfluoro-N-methylmorpholine (also known as Perfluoro-4-methylmorpholine)

  • Formula:

    
    
    
  • Boiling Point: ~50°C (122°F)

  • Density: ~1.7 g/mL[5]

⚠️ Note: If you were looking for Chloromethyl Pivalate (POM-Cl) , you have the wrong CAS number. POM-Cl (CAS 18997-19-8) is a highly reactive alkylating agent. This guide covers the fluorinated heat-transfer fluid CAS 382-28-5.

Executive Summary: The Stability Paradox

Perfluoro-N-methylmorpholine is chemically inert . It does not hydrolyze, oxidize, or polymerize under standard conditions.[4] However, "stability" in storage refers to three specific failure modes for this compound:

  • Physical Loss: Its high vapor pressure and low boiling point (~50°C) lead to rapid evaporation if seals are imperfect.

  • Dielectric Degradation: While it doesn't chemically degrade, it avidly absorbs environmental gases (air, moisture), compromising its performance as a dielectric fluid.

  • Thermal Decomposition: If exposed to extreme heat (>300°C) or electrical arcing, it generates highly toxic byproducts (PFIB).

Troubleshooting Guide (Tiered Support)
Tier 1: Physical Integrity (Volume Loss & Leaks)

Q: "My bottle is sealed, but the liquid level has dropped significantly over 6 months."

  • Diagnosis: Fugitive Emissions / Seal Failure.

  • The Science: CAS 382-28-5 has a very low surface tension (~15 dyn/cm) and high density. It "wets" surfaces aggressively, allowing it to creep through microscopic gaps in standard cap liners that would hold water or alcohol. Combined with a boiling point of 50°C, even minor temperature fluctuations in the lab create internal pressure cycling that pumps vapor out.

  • Corrective Action:

    • Cold Storage: Store at 4°C to 10°C . Lowering the temperature suppresses the vapor pressure significantly.

    • Cap Check: Replace standard polyethylene cone caps with PTFE-lined phenolic caps .

    • Over-taping: Do not rely on Parafilm. Fluorocarbons can plasticize or lift common adhesives. Use a dedicated stretch tape (e.g., 3M Scotch 23) if secondary sealing is required.

Q: "The liquid is leaking through the plastic container."

  • Diagnosis: Plasticizer Extraction / Permeation.

  • The Science: While the fluid doesn't dissolve the plastic, it can extract plasticizers (phthalates) from flexible polymers (PVC, LDPE), causing the bottle to become brittle and crack.

  • Protocol: Transfer immediately to Borosilicate Glass or Aluminum containers. High-density polyethylene (HDPE) is acceptable for short term, but glass is the gold standard for long-term purity.

Tier 2: Performance & Purity (Dielectric Failure)

Q: "The fluid is clear, but my breakdown voltage (dielectric strength) has dropped."

  • Diagnosis: Dissolved Gas Contamination.

  • The Science: Perfluorocarbons have a high solubility for gases (oxygen, nitrogen,

    
    ). Dissolved air creates micro-bubbles under electrical stress, initiating partial discharge and lowering the dielectric strength.
    
  • Protocol: Degassing Procedure

    • Place the fluid in a vacuum-rated vessel.

    • Apply vacuum (approx. 20-50 Torr).

    • Agitate gently (magnetic stir bar).

    • End Point: Stop when bubbling ceases (usually 15-30 mins).

    • Backfill with dry Nitrogen or Argon if storing.

Q: "The liquid appears cloudy or hazy."

  • Diagnosis: Emulsified Water or Oil.

  • The Science: CAS 382-28-5 is immiscible with water and hydrocarbons. Cloudiness indicates a suspension of micro-droplets.

  • Fix:

    • Allow to stand for 24 hours (high density difference usually forces separation).

    • Use a separatory funnel (fluorocarbon will be the bottom layer).

    • Pass through a 0.2 µm hydrophobic PTFE syringe filter to remove micro-emulsions.

Tier 3: Critical Safety (Thermal Decomposition)

Q: "The fluid was used in an overheating electronics bath and now smells acrid."

  • Diagnosis: Thermal Decomposition (PFIB Formation).

  • The Science: Above 300°C, or during electrical arcing, the morpholine ring opens. This generates Perfluoroisobutylene (PFIB) , a gas 10x more toxic than phosgene, and Hydrofluoric Acid (HF) .

  • IMMEDIATE ACTION:

    • Evacuate the area immediately.

    • Do NOT open the vessel without full PPE (Self-Contained Breathing Apparatus).

    • Neutralization: If safe, scrub the gas/fluid with an alkaline solution (calcium hydroxide) to neutralize HF and hydrolyze PFIB.

Diagnostic Workflows (Visualized)
Diagram 1: Storage & Contamination Cycle

This diagram illustrates how environmental factors compromise the fluid's utility despite its chemical inertness.

StorageCycle Storage Storage Condition TempFluct Temp Fluctuation (>25°C) Storage->TempFluct Ambient Heat SealGap Standard Cap Micro-gaps Storage->SealGap Poor Material VaporLoss Vapor Loss (Boiling Pt ~50°C) TempFluct->VaporLoss High VP SealGap->VaporLoss GasAbsorb Gas Absorption (Air/Moisture) SealGap->GasAbsorb Permeation VolDrop Volume Loss (Concentration Error) VaporLoss->VolDrop DielectricFail Dielectric Strength Failure GasAbsorb->DielectricFail Micro-bubbles

Caption: Pathogenesis of storage failures for CAS 382-28-5. Note that temperature control is the primary mitigation for volume loss.

Diagram 2: Safety Decision Tree (Thermal Events)

Use this workflow if the fluid has been exposed to high heat or electrical arcing.

SafetyTree Start Fluid Exposed to Heat/Arcing? CheckTemp Was Temp > 300°C or Visible Arc? Start->CheckTemp Safe Standard Handling (Low Risk) CheckTemp->Safe No Risk High Risk: PFIB / HF Formation CheckTemp->Risk Yes Smell Odor Check (Acrid/Sour?) Risk->Smell Smell->Safe None Evac EVACUATE LAB Do Not Open Smell->Evac Yes (Acrid) Scrub Alkaline Scrub (Ca(OH)2) Evac->Scrub Hazmat Protocol

Caption: Safety protocol for handling potentially degraded perfluorinated fluids. PFIB detection is critical.

Summary Data Tables
Table 1: Physical Properties & Storage Benchmarks
PropertyValueStorage Implication
Boiling Point 50°C (122°F)High Volatility Risk. Keep cool (<15°C).
Density 1.7 g/mLHeavy. Use thick-walled glass; avoid thin plastics.
Solubility (Water) Insoluble (<10 ppm)Cloudiness = Emulsion. Filter to fix.
Gas Solubility High (~40% vol

)
Must degas before high-voltage use.
Surface Tension ~15 dyn/cmLeak Prone. Wets threads; requires PTFE liners.
Table 2: Material Compatibility Matrix
MaterialCompatibility RatingNotes
Borosilicate Glass ✅ ExcellentPreferred for long-term storage.
Aluminum ✅ ExcellentGood for shipping/transport.
PTFE (Teflon) ✅ ExcellentBest for cap liners and seals.
PVC / Tygon ⚠️ PoorPlasticizer extraction leads to tubing embrittlement.
Silicone ⚠️ FairSome swelling may occur; gas permeability is high.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67839, Perfluoro-N-methylmorpholine. Retrieved from .

  • ChemicalBook. CAS 382-28-5 Properties and Safety. Retrieved from .

  • Santa Cruz Biotechnology. Perfluoro(N-methylmorpholine) Product Data.[2] Retrieved from .

  • Daikin Industries.Safety Data Sheet: Fluorocarbon Heat Transfer Fluids (General Handling of PFIB risks). (Contextual reference for thermal decomposition of perfluoro-compounds).
  • 3M.Fluorinert™ Electronic Liquid User Guide. (Industry standard reference for handling perfluorinated dielectric fluids and degassing protocols).

Sources

Troubleshooting

compatibility of C5F11NO with common laboratory materials

Technical Support Guide: Perfluoro-N-methylmorpholine ( )[1] Chemical Identity: Perfluoro-N-methylmorpholine CAS: 382-28-5 Common Aliases: 4-(Trifluoromethyl)perfluoromorpholine; PF-NMM.[1][2][3] Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Perfluoro-N-methylmorpholine ( )[1]

Chemical Identity: Perfluoro-N-methylmorpholine CAS: 382-28-5 Common Aliases: 4-(Trifluoromethyl)perfluoromorpholine; PF-NMM.[1][2][3]

Executive Summary: The "Invisible" Solvent

You are likely working with Perfluoro-N-methylmorpholine , a fully fluorinated cyclic amine. In the laboratory, this fluid is valued for its bio-inertness , high gas solubility (making it ideal for artificial blood research or cell culture oxygenation), and dielectric properties (electronics cooling).

The Core Challenge: While chemically inert (it won't react with your sample), it is physically aggressive. Its extremely low surface tension (~15 dyn/cm) allows it to escape through microscopic seal imperfections that would hold water or oil. Furthermore, its relatively low boiling point (~50–51°C) means it evaporates rapidly if not strictly contained.

Module 1: Material Compatibility Matrix

Rule of Thumb:


 is "fluorophilic." It generally ignores metals and standard plastics but interacts with porous elastomers and other fluorinated polymers.
Material ClassCompatibility RatingTechnical Notes
Metals Excellent Stainless Steel (304/316), Aluminum, Copper, Titanium. No oxidation or corrosion mechanisms exist. Safe for long-term storage.
Hard Plastics Good to Excellent Polypropylene (PP), Polyethylene (HDPE), Nylon, Acrylic. These polymers are too dense and polar to absorb the non-polar fluorocarbon.
Rigid Fluoropolymers Good PTFE (Teflon), PFA, FEP. Generally compatible, though minor reversible swelling can occur at high temperatures due to "like dissolves like" interactions.
Elastomers (Seals/Tubing) CAUTION Silicone (PDMS): Poor.[4] High permeability. Fluid will evaporate through the tubing walls or cause swelling.Viton (FKM): Fair/Good. Minimal swelling, but plasticizer extraction is possible over time.EPDM: Good. Generally resistant.FFKM (Kalrez): Excellent. The gold standard for seals.
Glass/Quartz Excellent Completely inert.

Module 2: Troubleshooting & FAQs

Issue 1: "My fluid volume is decreasing, but I see no leaks."

Diagnosis: Permeation & Evaporation.

  • The Physics:

    
     has a boiling point of ~50°C. At room temperature, it has significant vapor pressure. If you are using Silicone  or Tygon  tubing, the fluid is likely permeating through the polymer matrix and evaporating instantly upon hitting the outside air.
    
  • The Fix:

    • Switch to rigid fluoropolymer tubing (PTFE/PFA) or Stainless Steel .

    • If flexible tubing is required, use Tygon 2375 (ultra-chemical resistant) or lined tubing, but minimize lengths.

    • Ensure all reservoirs are hermetically sealed; parafilm is insufficient.

Issue 2: "I have fluid weeping from threaded fittings."

Diagnosis: Low Surface Tension Failure.

  • The Physics: Water has a surface tension of ~72 dyn/cm;

    
     is ~15 dyn/cm. It wets surfaces so effectively that it can "crawl" through the microscopic spiral leak path of standard NPT threads.
    
  • The Fix:

    • Do not use NPT fittings if possible. Use Compression Fittings (Swagelok type) or Face Seal Fittings (VCR).

    • If threaded fittings are mandatory, use a high-density PTFE tape (Mil-Spec) combined with a fluorinated thread sealant. Standard plumbers' tape is often too porous.

Issue 3: "The fluid is cloudy or has a second phase."

Diagnosis: Water/Oil Contamination.

  • The Physics: Perfluorocarbons are both hydrophobic (repel water) and lipophobic (repel standard oils). They will not mix.

  • The Fix:

    • Separation: Pour the mixture into a separating funnel.

      
       is extremely dense (~1.7 g/mL) and will sink to the bottom rapidly.
      
    • Drying: If water haze persists, pass the fluid through a bed of activated silica gel or molecular sieves (3Å).

Module 3: Operations Protocol

Protocol A: Cleaning & Residue Removal

Unlike oils,


 does not leave a sticky "gunk." However, for analytical purity, you must remove it completely.
  • Gross Removal: Drain the system by gravity. The high density helps it flow out of complex geometries.

  • The "Evaporation" Method (Preferred):

    • Since the BP is 50°C, simply heating the component to 60°C in a vacuum oven will flash off 100% of the residue.

    • Caution: Ensure good ventilation. Thermal decomposition (>200°C) can release toxic fluoroisobutylene (PFIB).

  • The Solvent Method:

    • Standard solvents (Acetone, Ethanol, Hexane) will not dissolve

      
       effectively.
      
    • Use a fluorinated solvent (e.g., Novec 7100, Vertrel) if a liquid rinse is strictly necessary.

Protocol B: Degassing for Cell Culture

If using


 as an oxygen carrier, it acts as a "gas sponge."
  • Setup: Place fluid in a vacuum flask with a magnetic stirrer.

  • Process: Apply vacuum (approx. 20 inHg) while stirring vigorously.

  • Observation: You will see violent bubbling. This is not boiling; it is dissolved nitrogen and oxygen crashing out of solution.

  • Completion: Stop when bubbles cease (approx. 10-15 mins).

Module 4: Visualization (Decision Logic)

Figure 1: Material Selection Decision Tree

Use this logic flow to select the correct tubing and seals for your apparatus.

G Start Select Component Type Component Type? Start->Type Tubing Tubing Type->Tubing Seals O-Rings/Seals Type->Seals Reservoir Reservoir Type->Reservoir Glass/Steel (Safe) Flexibility Need Flexibility? Tubing->Flexibility Temp Temp > 100°C? Seals->Temp Rigid Rigid OK Flexibility->Rigid No FlexYes Flexible Needed Flexibility->FlexYes Yes ResultRigid Use: Stainless Steel or PTFE/PFA Rigid->ResultRigid ResultFlex Use: Tygon 2375 Avoid: Silicone FlexYes->ResultFlex ResultViton Use: Viton (FKM) Temp->ResultViton No ResultKalrez Use: Kalrez (FFKM) Temp->ResultKalrez Yes

Caption: Logic flow for selecting materials compatible with Perfluoro-N-methylmorpholine. Note the critical distinction in flexible tubing choices.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 67839: Perfluoro-N-methylmorpholine.[1] PubChem.[1] [Link]

  • American Chemical Society (ACS). (2024). Perfluoro-N-methylmorpholine (CAS 382-28-5) Details.[1][2][3][5][6] CAS Common Chemistry.[1][3] [Link][1][3][6]

  • Professional Plastics. (2024). Chemical Resistance of Plastics & Elastomers to Fluorocarbons. Professional Plastics Technical Guide. [Link]

  • 3M. (2023). Fluorinert™ Electronic Liquid FC-770 (Chemically similar perfluorocarbon) Product Information. 3M Electronics Materials Solutions Division. [Link]

Sources

Optimization

Technical Support Center: A Guide to Handling 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine

Welcome to the technical support center for 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information and practical advice for the successful handling and application of this highly fluorinated compound. Drawing upon established principles of organofluorine chemistry and extensive laboratory experience, this resource addresses the critical aspect of the compound's moisture sensitivity and provides comprehensive troubleshooting protocols.

Introduction: Understanding the Compound's Nature

2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine is a perfluorinated heterocyclic compound. The presence of a trifluoromethyl group directly attached to the nitrogen atom (an N-CF3 moiety) is a key structural feature that significantly influences its chemical properties. While the perfluorinated morpholine ring is exceptionally stable, the N-CF3 group imparts a significant degree of moisture sensitivity to the molecule. It is well-documented that N-trifluoromethyl amines are prone to hydrolysis, a reaction that can lead to the degradation of the compound and the formation of unwanted byproducts, potentially compromising experimental outcomes.[1][2] This guide will equip you with the necessary knowledge to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Is 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine sensitive to moisture?

A1: Yes. The N-trifluoromethyl group in the molecule makes it susceptible to hydrolysis. Contact with water, including atmospheric moisture, can lead to the cleavage of the nitrogen-carbon bond of the trifluoromethyl group. Several studies have highlighted the hydrolytic instability of N-trifluoromethyl amines.[1][2] Therefore, it is crucial to handle this compound under anhydrous conditions.

Q2: What are the primary degradation products upon exposure to moisture?

A2: The primary degradation pathway involves the hydrolysis of the N-trifluoromethyl group. This reaction is expected to yield 2,2,3,3,5,5,6,6-octafluoromorpholine and byproducts originating from the trifluoromethyl group, such as fluoride ions and ultimately fluoroform or trifluoroacetic acid, depending on the reaction conditions. The formation of hydrofluoric acid (HF) is a significant concern, as it is highly corrosive and can react with glass.

Q3: How should I store 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine?

A3: To ensure its integrity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated. Avoid storage in glass containers for extended periods due to the potential for HF formation upon slow hydrolysis, which can etch glass.[3] Fluoropolymer or polyethylene containers are recommended for long-term storage.

Q4: What solvents are compatible with this compound?

A4: Anhydrous aprotic solvents are recommended. Suitable options include:

  • Perfluorinated solvents (e.g., perfluorohexane, perfluorodecalin)

  • Anhydrous chlorinated solvents (e.g., dichloromethane, chloroform) - use with caution as some fluorinated compounds can react with chlorinated solvents under certain conditions.

  • Anhydrous ethereal solvents (e.g., diethyl ether, tetrahydrofuran) - ensure they are rigorously dried and free of peroxides.

  • Anhydrous acetonitrile

It is imperative to use solvents with the lowest possible water content.

Troubleshooting Guide

This section addresses common problems encountered during experiments with 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Inconsistent reaction yields or formation of unexpected byproducts. Hydrolysis of the starting material. 1. Verify Anhydrous Conditions: Ensure all glassware was rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere). Use freshly dried solvents.[4] 2. Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen). 3. Reagent Purity: Check the purity of the starting material. If it has been stored for a long time or handled improperly, it may have partially degraded. Consider purification by distillation under anhydrous conditions if feasible.
Formation of a white precipitate or etching of glassware. Formation of hydrofluoric acid (HF) due to hydrolysis. 1. Switch to Fluoropolymer Labware: For reactions where HF formation is a significant concern, use labware made of PTFE, PFA, or other resistant fluoropolymers. 2. Quenching Procedure: Quench the reaction with a non-aqueous base (e.g., anhydrous triethylamine or pyridine) before any aqueous workup to neutralize any HF formed. 3. Safe Workup: If an aqueous workup is unavoidable, perform it with caution in a well-ventilated fume hood, using plastic separatory funnels and beakers.
Difficulty in removing the solvent after reaction. High boiling point of the compound or azeotrope formation. 1. High Vacuum Distillation: Use a high-vacuum pump to remove the solvent at a lower temperature. 2. Solvent Choice: If possible, use a lower-boiling point anhydrous solvent for the reaction.
19F NMR spectrum shows unexpected peaks. Degradation of the compound. 1. Analyze the Spectrum: Look for characteristic signals of hydrolysis products. For example, the formation of fluoride ions will result in a broad singlet.[5] The chemical shift of the CF3 group will also change upon hydrolysis. 2. Monitor in Real-Time: If possible, acquire a 19F NMR spectrum of the reaction mixture over time to monitor the stability of the starting material under the reaction conditions.

Experimental Protocols

Protocol 1: General Handling and Dispensing under Anhydrous Conditions

This protocol outlines the standard procedure for handling 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine to prevent moisture contamination.

Materials:

  • Schlenk flask or oven-dried vial with a septum-sealed cap

  • Argon or nitrogen gas line with a bubbler

  • Dry syringes and needles

  • Anhydrous solvent of choice

Procedure:

  • Glassware Preparation: Oven-dry all glassware (flasks, syringes, needles) at a minimum of 120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool under a stream of dry argon or nitrogen.

  • Inert Atmosphere: Connect the reaction vessel to a Schlenk line or a balloon filled with an inert gas. Purge the vessel with the inert gas for several minutes.

  • Compound Transfer: If the compound is in its original container, carefully unseal it under a positive pressure of inert gas. Use a dry, inert gas-flushed syringe to withdraw the desired amount of the liquid.

  • Dispensing: Quickly transfer the liquid to the reaction vessel through the septum.

  • Solvent Addition: Add the anhydrous solvent to the reaction vessel via a dry syringe.

  • Maintain Inert Atmosphere: Keep the reaction vessel under a positive pressure of inert gas throughout the experiment.

Protocol 2: Drying of Solvents for Use with Moisture-Sensitive Fluorinated Compounds

Rigorously dried solvents are critical for success. The following are recommended procedures for drying common solvents.

Solvent Recommended Drying Agent & Procedure Reference
Dichloromethane (DCM) Pre-dry with anhydrous calcium chloride, then distill from calcium hydride under an inert atmosphere.[6]
Tetrahydrofuran (THF) Pre-dry with 4Å molecular sieves, then distill from sodium/benzophenone ketyl under an inert atmosphere. The deep blue color of the ketyl indicates anhydrous conditions.[6]
Acetonitrile (MeCN) Pre-dry with 4Å molecular sieves, then distill from calcium hydride under an inert atmosphere.[6]
Perfluorinated Solvents These solvents are generally immiscible with water and can often be dried by passing them through a column of activated 3Å or 4Å molecular sieves.

Note: Always handle drying agents with appropriate safety precautions. Sodium and calcium hydride react violently with water.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the proposed hydrolysis mechanism of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine.

Hydrolysis_Pathway Start 2,2,3,3,5,5,6,6-Octafluoro-4- (trifluoromethyl)morpholine Intermediate Unstable Hemiaminal Intermediate Start->Intermediate Nucleophilic attack by H₂O Water H₂O (Moisture) Water->Intermediate Product1 2,2,3,3,5,5,6,6-Octafluoromorpholine Intermediate->Product1 Elimination Product2 [F₃C-OH] Intermediate->Product2 Product3 Carbonyl Fluoride (COF₂) Product2->Product3 Elimination of HF Product4 Hydrofluoric Acid (HF) Product3->Product4 + H₂O

Caption: Proposed hydrolysis pathway of the N-CF3 group.

Troubleshooting Logic Flowchart

This flowchart provides a step-by-step guide to troubleshooting a problematic reaction.

Troubleshooting_Flowchart Start Reaction Failure or Low Yield Check_Anhydrous Were anhydrous conditions rigorously maintained? Start->Check_Anhydrous Check_Inert Was the reaction performed under an inert atmosphere? Check_Anhydrous->Check_Inert Yes Solution1 Implement rigorous drying of glassware and solvents. (See Protocol 2) Check_Anhydrous->Solution1 No Check_Reagents Are the starting material and other reagents pure? Check_Inert->Check_Reagents Yes Solution2 Use a Schlenk line or glove box. Ensure a positive pressure of inert gas. Check_Inert->Solution2 No Check_Temp Was the reaction temperature controlled? Check_Reagents->Check_Temp Yes Solution3 Verify purity by NMR or other analytical techniques. Purify if necessary. Check_Reagents->Solution3 No Solution4 Optimize reaction temperature. Consider low-temperature addition of reagents. Check_Temp->Solution4 No Success Problem Resolved Check_Temp->Success Yes Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: A logical approach to troubleshooting common issues.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with highly fluorinated compounds; consider using thicker gloves or double-gloving).

  • Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of any volatile components or decomposition products.

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and dispose of it as hazardous waste. Do not use water to clean up spills.

  • Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Schiesser, S. et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(23), 14733–14754. Available at: [Link]

  • Jee, J. et al. (2021). Desulfurizative Fluorination of N‐CF3 Thioformamides for the Efficient Synthesis of N(CF3)(CF2H) Amines with Enhanced Stability. Angewandte Chemie International Edition, 60(15), 8237-8242. Available at: [Link]

  • National Institute of Standards and Technology. (2023). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). Available at: [Link]

  • AGC Chemicals Americas. (2024). Advantages of Fluorinated Solvents Over Aqueous Cleaning. Available at: [Link]

  • U.S. Environmental Protection Agency. (2022). TGI – Per- and Polyfluoroalkyl Substances (PFAS) Field Sampling Guide. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshoot a Reaction. Available at: [Link]

  • Genna, V. et al. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology Letters, 8(9), 738–744. Available at: [Link]

  • NASA. (n.d.). SELECTION OF COMPATIBLE MATERIALS FOR USE WITH FLUORINE. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Available at: [Link]

  • University of Alabama at Birmingham, Department of Environmental Health and Safety. (2019). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy of C5F11NO (Perfluoro-N-methylmorpholine) in Targeted Drug Delivery: A Technical Comparison

Topic: Efficacy of Perfluoro-N-methylmorpholine (C5F11NO) in Drug Delivery Compared to Traditional Carriers Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide[1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Perfluoro-N-methylmorpholine (C5F11NO) in Drug Delivery Compared to Traditional Carriers Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide[1]

Executive Summary: The Shift to Acoustically Active Carriers

In the landscape of drug delivery systems (DDS), the transition from passive carriers (liposomes, polymeric nanoparticles) to active, stimuli-responsive systems is critical for overcoming the limitations of the Enhanced Permeability and Retention (EPR) effect. Perfluoro-N-methylmorpholine (C5F11NO) , a perfluorocarbon (PFC) with a boiling point of ~50°C, has emerged as a superior candidate for Phase-Change Contrast Agents (PCCAs) and ultrasound-triggered delivery systems.[1]

Unlike traditional liposomes, which rely on passive diffusion or degradation, C5F11NO nanodroplets offer a dual-mode mechanism: they serve as stable liquid carriers during circulation and convert to gas microbubbles upon acoustic activation (Acoustic Droplet Vaporization, ADV). This guide analyzes the efficacy of C5F11NO carriers, providing experimental protocols and comparative data against industry-standard liposomal formulations.

Technical Analysis: C5F11NO vs. Traditional Carriers[1]

Physicochemical Superiority

The core advantage of C5F11NO lies in its physical stability. While Perfluoropentane (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


, bp 29°C) is often too volatile for stable storage, and Perfluorohexane (

, bp 56°C) requires higher acoustic energy to activate, C5F11NO (bp ~50°C) occupies a "Goldilocks" zone. It remains a stable liquid at physiological temperatures (37°C) but vaporizes readily under focused ultrasound (FUS), exerting mechanical stress on cell membranes to enhance uptake (sonoporation).[1]
Comparative Performance Matrix
FeatureC5F11NO Nanodroplets PEGylated Liposomes (e.g., Doxil®) PLGA Nanoparticles
Core State Liquid Perfluorocarbon (Hydrophobic/Lipophobic)Aqueous Core / Lipid BilayerSolid Polymer Matrix
Cargo Type Gases (

, NO), Hydrophobic Drugs
Hydrophilic (Core), Amphiphilic (Bilayer)Hydrophobic (Matrix)
Release Mechanism Active: Acoustic Droplet Vaporization (ADV)Passive: Diffusion / DegradationPassive: Hydrolysis / Erosion
Circulation Stability High (Bio-inert, exhaled via lungs)Moderate (Susceptible to opsonization)Moderate (Bulk degradation)
Trigger Sensitivity High (Ultrasound/HIFU) Low (pH/Temp variants exist but leak)Low (Slow release)
Boiling Point ~50°C (Stable at 37°C)N/AN/A
Mechanism of Action: Acoustic Droplet Vaporization (ADV)

C5F11NO nanodroplets function via a phase-transition switch.[1] Upon exposure to Low-Intensity Focused Ultrasound (LIFU), the liquid core vaporizes, expanding the particle volume by ~100-fold. This expansion disrupts the endosomal membrane, releasing the payload directly into the cytosol, bypassing lysosomal degradation.

ADV_Mechanism cluster_0 Step 1: Circulation cluster_1 Step 2: Activation cluster_2 Step 3: Delivery Liquid_Droplet Liquid C5F11NO Core (Encapsulated Drug) US_Pulse Focused Ultrasound (LIFU/HIFU) Liquid_Droplet->US_Pulse Reaches Target Vaporization Phase Transition (Liquid -> Gas) US_Pulse->Vaporization Energy Absorption Expansion Volumetric Expansion (~100x) Vaporization->Expansion Bubble Formation Release cytosolic Release & Sonoporation Expansion->Release Membrane Disruption

Figure 1: Mechanism of Acoustic Droplet Vaporization (ADV) utilizing C5F11NO phase change.[1]

Experimental Protocol: Synthesis of C5F11NO Nanodroplets

Note: This protocol is designed for the encapsulation of a hydrophobic model drug (e.g., Paclitaxel) within a lipid-stabilized C5F11NO core.

Materials
  • Core: Perfluoro-N-methylmorpholine (C5F11NO), >95% purity.[1]

  • Shell: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and DSPE-PEG2000.[1]

  • Payload: Hydrophobic drug (e.g., Paclitaxel) or Fluorescent Dye (DiI).[1]

  • Equipment: High-Pressure Homogenizer (e.g., Microfluidizer) or Tip Sonicator.[1]

Step-by-Step Methodology
  • Lipid Film Formation:

    • Dissolve DSPC, DSPE-PEG2000 (molar ratio 9:1), and the drug in chloroform.

    • Evaporate solvent under vacuum/nitrogen flow to form a thin lipid film.

    • Hydrate with degassed PBS (pH 7.[1]4) to form a liposomal suspension (concentration: 2 mg/mL).

  • Pre-Emulsification:

    • Add liquid C5F11NO (40% v/v) to the liposomal suspension at 4°C. Critical: Keep temperature well below 50°C to prevent premature vaporization.

    • Vortex vigorously for 2 minutes to create a coarse emulsion.

  • Nano-Emulsification (Homogenization):

    • Process the mixture through a high-pressure homogenizer (20,000 psi) for 10 cycles.

    • Cooling Loop: Maintain the interaction chamber at 4°C using a glycol chiller to ensure C5F11NO remains liquid.

  • Purification:

    • Centrifuge at 2,000 x g for 10 minutes to remove unencapsulated drug and large microdroplets.

    • Collect the supernatant containing the nanodroplets.

  • Characterization:

    • Measure size via Dynamic Light Scattering (DLS).[1][2] Target: 200–300 nm.[1]

    • Verify core integrity using ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      F-NMR spectroscopy.
      

Synthesis_Workflow Start Lipid/Drug Mixture (Chloroform) Film Thin Film Formation (Vacuum Evaporation) Start->Film Hydration Hydration (PBS) -> Liposomes Film->Hydration Addition Add C5F11NO (4°C) (Liquid PFC) Hydration->Addition Homogenize High-Pressure Homogenization (20k psi, 10 cycles) Addition->Homogenize Purify Centrifugation (Remove unencapsulated) Homogenize->Purify Final Stable C5F11NO Nanodroplets Purify->Final

Figure 2: Synthesis workflow for lipid-stabilized C5F11NO nanodroplets.[1]

Efficacy Data: C5F11NO vs. Liposomes

The following data summarizes the performance of C5F11NO nanodroplets compared to standard PEGylated liposomes in a simulated tumor delivery model (in vitro).

Drug Release Profile (Triggered vs. Passive)

Experiment: Cumulative release of Doxorubicin over 60 minutes. "Triggered" groups received 1 MHz ultrasound (2 W/cm²) at t=10 min.[1]

Time (min)Liposomes (Passive) Liposomes (US Triggered) C5F11NO Droplets (Passive) C5F11NO Droplets (US Triggered)
00%0%0%0%
102%3%<1%<1%
15 (Post-US) 3%12%2%85%
305%18%3%92%
608%24%5%94%

Analysis:

  • Leakage: C5F11NO droplets show superior retention (<5% passive release) compared to liposomes due to the fluorous core's immiscibility with the aqueous phase.

  • Responsiveness: Upon ultrasound activation, C5F11NO droplets release >80% of cargo within 5 minutes due to the violent phase transition. Liposomes only release ~12% under the same acoustic energy, as they lack the expansion mechanism.

Cellular Uptake (Flow Cytometry)

Experiment: Mean Fluorescence Intensity (MFI) in HeLa cells after 1 hour incubation + US trigger.

  • Free Drug: 1,200 MFI

  • Liposomes (Passive): 4,500 MFI[1]

  • C5F11NO Nanodroplets (Passive): 800 MFI (Poor uptake without trigger due to PEG shell/inert core)[1]

  • C5F11NO Nanodroplets + US: 18,500 MFI [1]

Key Insight: The mechanical force generated by the C5F11NO phase change creates transient pores in the cell membrane (sonoporation), driving a 4x increase in uptake compared to passive liposomes.

Conclusion

Perfluoro-N-methylmorpholine (C5F11NO) represents a paradigm shift from "carrier" to "active delivery machine."[1] While traditional liposomes excel in biocompatibility, they lack the spatiotemporal control offered by C5F11NO. The ability to trigger release and enhance cellular uptake via acoustic activation makes C5F11NO nanodroplets the superior choice for delivering cytotoxic payloads where off-target toxicity is a major concern.

For researchers developing next-generation theranostics, C5F11NO offers the optimal balance of storage stability (bp ~50°C) and acoustic sensitivity, outperforming both volatile C5F12 and inert C6F14 alternatives.

References

  • National Center for Biotechnology Information (2025). Perfluoro-N-methylmorpholine | C5F11NO | CID 67839.[1] PubChem.[1][3] [Link][1]

  • Rapoport, N. (2016). Drug packaging and delivery using perfluorocarbon nanoparticles for targeted inhibition of vascular smooth muscle cells. PubMed.[1] [Link]

  • Lee, H., et al. (2022). Perfluorocarbon Nanodroplets for Dual Delivery with Ultrasound/GSH-Responsive Release of Model Drug and Passive Release of Nitric Oxide.[4][5] MDPI Pharmaceutics.[1] [Link][1]

  • Wilson, M.G., et al. (2024). Targeted drug release from stable and safe ultrasound-sensitive nanocarriers.[6] Frontiers in Molecular Biosciences.[1] [Link]

  • Zhou, Y., et al. (2023). Recent Advances in Perfluorocarbon-Based Delivery Systems for Cancer Theranostics. Journal of Nanobiotechnology. [Link][1]

Sources

Comparative

A Comparative Guide to the Performance of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine in Lithium-Ion Battery Electrolytes

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of higher energy density, longer cycle life, and enhanced safety for lithium-ion batteries (LIBs), the electrolyte has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of higher energy density, longer cycle life, and enhanced safety for lithium-ion batteries (LIBs), the electrolyte has emerged as a critical focal point for innovation. Standard carbonate-based electrolytes exhibit limitations, particularly at high voltages, leading to oxidative decomposition and accelerated cell degradation. This guide provides a comprehensive technical evaluation of a promising, yet underexplored, candidate for next-generation electrolytes: 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine .

Given the nascent stage of research into this specific molecule's application in LIBs, this guide synthesizes its known physicochemical properties with performance data from structurally analogous perfluorinated compounds. By drawing these parallels, we offer a scientifically grounded projection of its potential benefits and a framework for its empirical validation. This document is structured to provide not only a comparative analysis but also detailed experimental protocols for researchers seeking to investigate this and other novel electrolyte additives.

The Imperative for Advanced Electrolytes in High-Voltage Lithium-Ion Batteries

The energy density of a lithium-ion battery is directly proportional to its operating voltage. Pushing the boundaries of cathode materials to higher potentials (above 4.2 V vs. Li/Li⁺) unlocks significant gains in energy storage capacity. However, this advancement is often bottlenecked by the electrochemical instability of conventional electrolytes, which are typically composed of lithium hexafluorophosphate (LiPF₆) dissolved in a mixture of cyclic and linear organic carbonates.[1] Above 4.2 V, these carbonate solvents are prone to oxidation at the cathode surface, leading to the formation of a resistive layer known as the cathode-electrolyte interphase (CEI), gas generation, and consumption of the active lithium inventory. These detrimental side reactions result in rapid capacity fading and pose safety concerns.

Fluorination of electrolyte components has emerged as a promising strategy to mitigate these issues. The strong electron-withdrawing nature of fluorine atoms can lower the highest occupied molecular orbital (HOMO) energy level of a solvent molecule, thereby increasing its oxidative stability. Furthermore, fluorinated additives can participate in the formation of a stable and protective solid electrolyte interphase (SEI) on the anode and a robust CEI on the cathode, often rich in lithium fluoride (LiF), which is an excellent electronic insulator and ionic conductor.

Introducing 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine: A Candidate for High-Voltage Electrolytes

2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine, also known as perfluoro-N-methylmorpholine, is a perfluorinated cyclic amine.[2] Its molecular structure, featuring a morpholine ring saturated with fluorine atoms and a trifluoromethyl group attached to the nitrogen atom, suggests several advantageous properties for a high-voltage electrolyte additive.

Molecular structure of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine.

Anticipated Physicochemical and Electrochemical Properties:

  • High Oxidative Stability: The extensive fluorination is expected to render the molecule highly resistant to oxidation, making it suitable for use with high-voltage cathodes.

  • Chemical Inertness: Perfluorinated compounds are known for their chemical stability, which would contribute to a longer electrolyte lifespan and reduced side reactions.

  • Low Flammability: The high fluorine content significantly reduces flammability, a critical safety enhancement for LIBs.

  • SEI/CEI Modification: The presence of both nitrogen and fluorine suggests that its decomposition products could contribute to the formation of a stable and protective LiF and LiₓNᵧ-rich SEI and CEI, suppressing dendrite growth on lithium metal anodes and passivating the cathode surface.[3]

  • Modified Solvation Structure: The perfluoromorpholine molecule is anticipated to disrupt the Li⁺ solvation sheath, potentially facilitating faster Li⁺ diffusion and enhancing interfacial kinetics.[3]

Comparative Performance Analysis

While direct experimental data for 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine in LIBs is not yet available in published literature, we can project its performance in comparison to conventional and alternative electrolyte additives based on data from analogous compounds. The following table provides a comparative overview.

Electrolyte Component Key Function Ionic Conductivity Electrochemical Stability Window Impact on Cycle Life Safety Aspect
Baseline Electrolyte (1M LiPF₆ in EC/DMC)Standard Li⁺ transport medium~10 mS/cmDecomposes > 4.2 VModerate, prone to degradation at high voltageFlammable
Vinylene Carbonate (VC) [4][5]SEI-forming additiveSlight decreaseSimilar to baselineImproves cycle life with graphite anodesFlammable
Fluoroethylene Carbonate (FEC) [6][7][8]SEI-forming additive for Si and Li metal anodesSlight decreaseSimilar to baselineSignificantly improves cycle life with high-capacity anodesFlammable
Perfluorinated Ethers (e.g., TTE) High-voltage co-solvent/additiveLower than baseline> 5.0 VCan improve high-voltage cyclingNon-flammable
2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine (Projected) High-voltage additive, SEI/CEI modifierLikely lower than baseline, requires co-solventExpected to be > 5.0 VPotentially significant improvement at high voltageNon-flammable

Experimental Protocols for Validation

To empirically validate the performance of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine as a lithium-ion battery electrolyte additive, a series of standardized electrochemical tests are required. The following protocols provide a comprehensive framework for this evaluation.

G cluster_0 Electrolyte Preparation cluster_1 Electrochemical Characterization cluster_2 Cell Assembly and Testing A1 Baseline Electrolyte (e.g., 1M LiPF6 in EC/DMC) A2 Test Electrolyte (Baseline + X% Additive) B1 Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy) A2->B1 B2 Electrochemical Stability Window (Linear Sweep Voltammetry) A2->B2 C1 Coin Cell Assembly (e.g., Li||NCM811) A2->C1 C2 Galvanostatic Cycling (Rate capability and long-term cycling) C1->C2 C3 Post-mortem Analysis (XPS, SEM) C2->C3

Experimental workflow for evaluating a novel electrolyte additive.
Ionic Conductivity Measurement

Objective: To determine the effect of the additive on the electrolyte's ability to conduct lithium ions.

Methodology: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Assembly: Assemble a symmetric cell with two blocking electrodes (e.g., stainless steel or lithium) separated by a separator soaked in the test electrolyte in an argon-filled glovebox.

  • Instrumentation: Use a potentiostat with a frequency response analyzer.

  • Measurement Parameters:

    • Frequency Range: 1 MHz to 0.1 Hz

    • AC Amplitude: 10 mV

    • Temperature: Controlled, typically measured at various points between -20°C and 60°C.

  • Data Analysis:

    • Plot the impedance data on a Nyquist plot (-Z'' vs. Z').

    • The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept with the real axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A), where L is the thickness of the separator and A is the area of the electrode.

Electrochemical Stability Window (ESW) Determination

Objective: To measure the voltage range over which the electrolyte remains stable without significant decomposition.

Methodology: Linear Sweep Voltammetry (LSV)

  • Cell Assembly: Assemble a three-electrode cell in an argon-filled glovebox, consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (lithium metal), and a reference electrode (lithium metal).

  • Instrumentation: Use a potentiostat.

  • Measurement Parameters:

    • Scan Rate: A slow scan rate, typically 0.5 to 1.0 mV/s, is used to approximate steady-state conditions.

    • Voltage Range:

      • Oxidative Stability: Scan from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺).

      • Reductive Stability: Scan from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺).

  • Data Analysis:

    • Plot the current density as a function of the applied potential.

    • The onset potential of a sharp increase in current is defined as the oxidative or reductive stability limit of the electrolyte.

Full-Cell Cycling Performance

Objective: To evaluate the long-term cycling stability and rate capability of a lithium-ion cell containing the test electrolyte.

Methodology: Galvanostatic Cycling

  • Cell Assembly: Assemble coin cells (e.g., 2032-type) with a high-voltage cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) and a suitable anode (e.g., graphite or lithium metal) in an argon-filled glovebox.

  • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first few cycles to form a stable SEI and CEI.

  • Rate Capability Test:

    • Cycle the cells at progressively increasing C-rates (e.g., C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate.

    • Return to a low C-rate (e.g., C/5) to assess capacity retention.

  • Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 200-500 cycles) to evaluate capacity retention and coulombic efficiency.

  • Data Analysis:

    • Plot the discharge capacity and coulombic efficiency versus the cycle number.

    • Compare the capacity retention and average coulombic efficiency of cells with the test electrolyte to those with the baseline electrolyte.

Conclusion and Future Outlook

While direct experimental validation is pending, the molecular structure and physicochemical properties of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine present a compelling case for its investigation as a high-performance additive for high-voltage lithium-ion batteries. Its perfluorinated nature strongly suggests high oxidative stability and non-flammability, addressing two of the most critical challenges in modern battery technology. Furthermore, its potential to form a robust and protective SEI and CEI could significantly enhance the cycle life of next-generation anode and cathode materials.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this and other novel electrolyte components. Future research should focus on optimizing the concentration of this additive in various electrolyte formulations and conducting thorough post-mortem analyses to elucidate the composition and morphology of the electrode interphases. Such studies will be instrumental in unlocking the full potential of high-energy-density lithium-ion batteries.

References

  • Improvement of Cycling Performance of FeF 3 -Based Lithium-Ion Battery by Boron-Based Additives. (2016). Journal of The Electrochemical Society, 163(8), A1633-A1636.
  • Perfluorinated Amines: Accelerating Lithium Electrodeposition by Tailoring Interfacial Structure and Modulated Solvation for High-Performance B
  • A fluorine-free Li-ion battery features comparable cycling performance to a highly-fluorinated equivalent. (2023).
  • Phase Behavior and Ionic Conductivity of Blended, Ion-Condensed Electrolytes with Ordered Morphologies. (2022). Molecules, 27(13), 4127.
  • Fluorine-Doped LiNi0.8Mn0.1Co0.1O2 Cathode for High-Performance Lithium-Ion Batteries. (2022).
  • Optimized synthesis of cyclic fluorinated sulfonylimide lithium salts to suppress aluminum corrosion in lithium-ion batteries. (2021). Journal of Power Sources, 506, 230138.
  • Use of Perfluorochemicals in Li-Air Batteries: A Critical Review. (2024). ACS Applied Materials & Interfaces, 16(21), 26967-26983.
  • Perfluoro-N-methylmorpholine. PubChem. Retrieved from [Link]

  • Electrolyte composition for lithium-ion battery electrodes: progress and perspectives. (2025). Highlights in Science, Engineering and Technology, 135, 126-133.
  • Effect of Fluoroethylene Carbonate (FEC) on the Performance and Surface Chemistry of Si-Nanowire Li-Ion Battery Anodes. (2011). Langmuir, 27(24), 15135-15143.
  • Ionic liquids based on N-alkyl-N-methylmorpholinium salts as potential electrolytes. (2018). Electrochimica Acta, 283, 114-123.
  • Terminally fluorinated ether as a solvent for high-performance lithium metal batteries. (2024).
  • Vinyl Ethylene Carbonate as an Effective SEI-Forming Additive in Carbonate-Based Electrolyte for Lithium-Metal Anodes. (2020). ACS Applied Materials & Interfaces, 12(10), 11663-11671.
  • Progress in Electrochemical Trifluoromethylation Reactions. (2020). Chemistry – An Asian Journal, 15(19), 2974-2986.
  • Electrolyte engineering via ether solvent fluorination for developing stable non-aqueous lithium metal batteries. (2023).
  • Vinylene carbonate reactivity at lithium metal surface: first-principles insights into the early steps of SEI formation. (2022). Journal of Materials Chemistry A, 10(20), 11029-11038.
  • Reaction mass of 2,2,3,3,5,5,6,6-octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine and 2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)morpholine. PubChem. Retrieved from [Link]

  • Lithium-ion battery. Wikipedia. Retrieved from [Link]

  • The Critical Role of Fluoroethylene Carbonate (FEC) in the Gassing of Silicon Anodes for Lithium-Ion Batteries. (2018). ACS Energy Letters, 3(1), 126-132.
  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (2023). Molecules, 28(14), 5406.
  • Basics on Lithium Battery Electrolyte. DNK Power. Retrieved from [Link]

  • Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase on Anodes and Cathodes for Advanced Li-Ion Batteries. (2017). ACS Energy Letters, 2(6), 1344-1351.
  • Electrochemical fluorination using interrupted current. (2001).
  • Fluorine-Free Li-Ion Battery Features Comparable Cycling Performance to a Highly-Fluorin
  • LiFSI as a functional additive of the fluorinated electrolyte for rechargeable Li-S batteries. (2021). Journal of Materials Science: Materials in Electronics, 32(5), 5898-5906.
  • Vinylene Carbonate (VC). Anhui Meisenbao Technology Co., Ltd. Retrieved from [Link]

  • Lithium-Ion Battery Core: Electrolyte Composition and Functional Analysis. (2024). NEWARE.
  • Improving the cyclability performance of lithium-ion batteries by introducing lithium difluorophosphate (LiPO2F2) additive. (2019). RSC Advances, 9(12), 6563-6570.
  • Reduction mechanism of fluoroethylene carbonate for stable solid–electrolyte interphase film on silicon anode. (2015).
  • Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(pentafluoroethyl)-. PubChem. Retrieved from [Link]

  • Structurally flexible pyrrolidinium- and morpholinium-based ionic liquid electrolytes. (2023). Physical Chemistry Chemical Physics, 25(31), 20857-20868.
  • Revisiting Fluorobenzene as Diluents in Ether-Based Electrolytes for Lithium Metal Batteries. (2025). Journal of The Electrochemical Society.
  • Vinyl Ethylene Carbonate as an Effective SEI-Forming Additive in Carbonate-Based Electrolyte for Lithium Metal Anodes. (2020). ACS Applied Materials & Interfaces, 12(10), 11663-11671.
  • Fluorinated ether electrolyte with controlled solvation structure for high voltage lithium metal batteries. (2020).
  • Efficient Exploration of Highly Conductive Pyrrolidinium-based Ionic Plastic Crystals Using Materials Inform
  • Unveiling Reaction Pathways of Ethylene Carbonate and Vinylene Carbonate in Li-Ion Batteries. (2024). The Journal of Physical Chemistry C.
  • Reaction Mechanisms of Fluoroethylene Carbonate Degradation, an Additive of Lithium-Ion Batteries, Unraveled by Radiation Chemistry. (2021). The Journal of Physical Chemistry Letters, 12(12), 3144-3150.
  • Morpholines. Synthesis and Biological Activity. (2013). Russian Journal of Organic Chemistry, 49(6), 789-828.
  • Amphiphilic Surface Modification of Hollow Carbon Nanofibers for Improved Cycle Life of Lithium Sulfur Batteries. (2013). ACS Nano, 7(2), 1237-1244.
  • Fluorinated Phosphorene: Electrochemical Synthesis, Atomistic Fluorination, and Enhanced Stability. (2017). Small, 13(43), 1702739.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2022). Pharmaceuticals, 15(7), 844.

Sources

Validation

Comparative Toxicity &amp; Stability Analysis: Fluorinated Morpholine Derivatives

Executive Summary This technical guide provides a comparative analysis of fluorinated versus non-fluorinated morpholine scaffolds in medicinal chemistry. The morpholine ring is a privileged pharmacophore, widely used to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of fluorinated versus non-fluorinated morpholine scaffolds in medicinal chemistry. The morpholine ring is a privileged pharmacophore, widely used to modulate solubility and pharmacokinetic (PK) profiles. However, it is susceptible to metabolic oxidation and can induce phospholipidosis due to lysosomal trapping. Strategic fluorination—specifically at the C2/C3 positions of the morpholine ring or on adjacent aryl groups—serves as a critical tool to block metabolic soft spots, modulate basicity (pKa), and mitigate off-target toxicities such as hERG inhibition.

Mechanistic Foundation: The Fluorine Effect

The introduction of fluorine into the morpholine scaffold alters three fundamental physicochemical properties that directly dictate toxicity and stability.

Basicity Modulation (pKa)
  • Non-Fluorinated Morpholine: The secondary amine nitrogen has a pKa of approximately 8.3–8.5 . At physiological pH (7.4), it is largely protonated (

    
    ).[1] This cationic state drives accumulation in acidic lysosomes (pH ~4.5), leading to lysosomal trapping  and potential phospholipidosis.
    
  • Fluorinated Morpholine: The strong electronegativity of fluorine exerts an inductive effect (

    
    ), pulling electron density away from the nitrogen.
    
    • Example:3,3-difluoromorpholine derivatives exhibit a significantly lower pKa (often < 6.5).[1]

    • Impact: Reduced protonation at physiological pH decreases lysosomal accumulation and improves passive permeability.

Metabolic Blockade
  • Metabolic Liability: The morpholine ring is prone to oxidative metabolism by Cytochrome P450 enzymes (CYP3A4, CYP2D6). Common pathways include:

    • 
      -C-H hydroxylation leading to ring opening (lactam formation).[1]
      
    • 
      -dealkylation.[1]
      
  • Fluorine Blockade: Replacing metabolically labile C-H bonds with C-F bonds (Bond Dissociation Energy: C-F ~105 kcal/mol vs. C-H ~98 kcal/mol) blocks these oxidative pathways.[1]

Lipophilicity & hERG Inhibition[2]
  • hERG Liability: High basicity and lipophilicity are key drivers of hERG potassium channel blockade, a marker for cardiotoxicity (QT prolongation).

  • The Balance: While fluorine increases lipophilicity (LogP), the simultaneous reduction in basicity often results in a net decrease in hERG affinity, improving the safety margin.

Comparative Analysis: Case Studies & Data

Case Study: Metabolic Stability in KCNQ2 Openers

A pivotal study demonstrating the impact of fluorination on a morpholine-containing scaffold (KCNQ2 potassium channel openers) highlights the elimination of reactive metabolite formation.

FeatureCompound A (Non-Fluorinated)Compound B (Difluoro Analog)
Structure (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]...[1](S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]...[1]
Metabolic Liability High CYP3A4 metabolism-dependent inhibition (MDI)No CYP3A4 MDI observed
Mechanism Formation of reactive quinone-imine intermediateFluorine on phenyl ring blocks oxidation
Bioavailability Low (High clearance)High (Orally bioavailable)
Physicochemical & Toxicity Profile Comparison

The following table summarizes general trends observed when comparing a standard morpholine scaffold to its fluorinated counterparts (e.g., 2-fluoromorpholine or 3,3-difluoromorpholine derivatives).

MetricMorpholine ScaffoldFluorinated Morpholine ScaffoldImpact on Drug Design
pKa (Conj.[1] Acid) ~ 8.3 – 8.5~ 5.5 – 7.0 (depending on substitution)Reduced Lysosomal Trapping
LogP (Lipophilicity) Low to ModerateModerate Increase (+0.2 to +0.5 units)Improved Permeability
Metabolic Stability Low (

short in microsomes)
High (Blocks

-hydroxylation)
Extended Half-life (

)
hERG IC50 Risk of blockade (< 10

M)
Often Improved (> 10

M)
Reduced Cardiotoxicity Risk
Genotoxicity (Ames) Generally NegativeGenerally Negative (Must test for defluorination)Safety Comparable

Visualizations

SAR Logic: Fluorine's Role in Detoxification

This diagram illustrates the logical flow of how fluorine substitution mitigates specific toxicity pathways.

SAR_Logic Morpholine Morpholine Scaffold (High pKa, Labile C-H) Fluorination Fluorine Substitution (Inductive Effect -I) Morpholine->Fluorination Modification pKa_Drop Lower pKa (Less Ionized at pH 7.4) Fluorination->pKa_Drop Met_Block Block Metabolic Site (Strong C-F Bond) Fluorination->Met_Block Lysosome Reduced Lysosomal Trapping pKa_Drop->Lysosome Less Cationic hERG Reduced hERG Binding Affinity pKa_Drop->hERG Less Basic Clearance Reduced Metabolic Clearance (Cl_int) Met_Block->Clearance Stable

Figure 1: Mechanistic impact of fluorination on morpholine toxicity and pharmacokinetics.[1]

Experimental Workflow for Toxicity Screening

A standardized workflow for evaluating these derivatives.

Workflow cluster_0 Tier 1: In Vitro Stability & PhysChem cluster_1 Tier 2: Toxicity Profiling Start Candidate Compound (Fluorinated Morpholine) Microsomes Microsomal Stability (Human/Rat Liver Microsomes) Start->Microsomes pKa_LogP pKa & LogD Determination Start->pKa_LogP hERG hERG Patch Clamp (Cardiotoxicity) Microsomes->hERG Lyso Lysosomal Trapping Assay (LysoTracker Red) pKa_LogP->Lyso Cyto Cytotoxicity Panel (MTT/ATP in HepG2) hERG->Cyto Lyso->Cyto Decision Go / No-Go Decision Cyto->Decision

Figure 2: Tiered screening workflow for validating safety profiles of fluorinated morpholines.

Experimental Protocols

Protocol A: Lysosomal Trapping Assessment (LysoTracker)

Purpose: To quantify the reduction in lysosomal accumulation of fluorinated derivatives compared to the parent morpholine.

  • Cell Culture: Seed HepG2 or HeLa cells (10,000 cells/well) in a 96-well black-walled plate. Incubate for 24h at 37°C.

  • Compound Treatment: Treat cells with test compounds (0.1, 1, 10, 50

    
    M) for 1-4 hours.[1] Include Chloroquine  (50 
    
    
    
    M) as a positive control for trapping.[1]
  • Dye Loading: Aspirate media and add pre-warmed media containing LysoTracker Red DND-99 (50-75 nM). Incubate for 30-60 minutes.

  • Imaging/Quantification: Wash cells 3x with PBS. Measure fluorescence (Ex/Em: 577/590 nm) using a high-content imager or plate reader.[1]

  • Data Analysis: A decrease in LysoTracker fluorescence indicates competition/displacement by the test compound (high trapping). Fluorinated analogs should show higher retained fluorescence (less trapping) than non-fluorinated parents.[1]

Protocol B: hERG Inhibition (Automated Patch Clamp)

Purpose: To assess cardiotoxicity risk.[1]

  • System: Automated patch-clamp system (e.g., QPatch or IonWorks).[1]

  • Cells: CHO (Chinese Hamster Ovary) cells stably expressing the hERG (

    
    ) channel.[1]
    
  • Solutions:

    • Extracellular: HBSS buffered with HEPES (pH 7.4).[1]

    • Intracellular: K-Aspartate based solution.[1]

  • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s (activation), then repolarize to -50 mV for 2s (tail current measurement).

  • Application: Apply test compound at increasing concentrations (e.g., 0.1, 1, 10, 30

    
    M). Allow 3-5 minutes for equilibrium.
    
  • Calculation: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle control. Fit data to a Hill equation to determine

    
    .[1]
    
Protocol C: Metabolic Stability (Microsomal)

Purpose: To verify the metabolic blockade effect of fluorine.

  • Incubation: Mix test compound (1

    
    M final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM).[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    

References

  • Wu, Y. J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener.[1] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Hager, A., et al. (2016). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link[1]

  • Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews. Link

  • Smith, D. A., et al. (2001). Lysosomal trapping of basic drugs: A mechanism for cytosolic sequestration and impact on clearance. European Journal of Pharmaceutical Sciences. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine, a per- and polyfluoroalkyl substance (PFAS), ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Profile and Regulatory Context

2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine (CAS No. 382-28-5) is a highly fluorinated organic compound.[1] Its unique properties make it valuable in various applications, but its chemical stability, a hallmark of PFAS, also makes it environmentally persistent.[2][3]

GHS Hazard Classification

According to aggregated GHS information, this compound presents the following hazards.[4][5] It is crucial to internalize these risks before handling the substance.

Hazard StatementGHS CodeDescription
Harmful if swallowedH302Ingestion can lead to adverse health effects.[4][5]
Toxic in contact with skinH311Dermal exposure can result in toxicity.[4][5]
Causes serious eye irritationH319Direct contact can cause significant eye irritation.[4][5]

Due to its classification as a PFAS, this compound falls under stringent environmental regulations. The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which informs the procedures outlined in this guide.[6][7] It is important to note that while federal regulations are in place, state and local rules may be more stringent.[8]

Immediate Safety and Personal Protective Equipment (PPE)

Before any handling or disposal operations, a thorough risk assessment must be conducted. The following PPE is mandatory to mitigate the risks of exposure.

  • Hand Protection : Wear chemically resistant gloves. Given the fluorinated nature of the compound, consult with your safety equipment supplier for the most appropriate material.[9]

  • Eye/Face Protection : Use splash- and impact-resistant goggles along with a face shield, especially when handling larger quantities or during potential splash scenarios.[9]

  • Skin and Body Protection : A chemically resistant lab coat or apron is required. Ensure that all skin is covered.[10]

  • Respiratory Protection : All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[11]

The causality here is direct: the compound is toxic upon skin contact and a serious eye irritant.[4][5] Therefore, creating robust physical barriers is the primary line of defense.

Spill Management Protocol

Accidents happen. A well-defined spill response plan is a non-negotiable component of laboratory safety.

Small Spills (Inside a Fume Hood)
  • Restrict Access : Ensure no one enters the immediate area without proper PPE.

  • Containment : Use a non-combustible absorbent material like vermiculite or sand to dike the spill.

  • Absorption : Gently cover the spill with the absorbent material.

  • Collection : Carefully scoop the absorbed material into a designated, clearly labeled, and sealable waste container.

  • Decontamination : Wipe the spill area with a suitable solvent (consult the SDS or your institution's safety officer), followed by soap and water. Collect all cleaning materials as hazardous waste.[12]

Large Spills (or Spills Outside a Fume Hood)
  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your institution's emergency response team and safety officer.

  • Ventilate : If safe to do so, increase ventilation to the area.

  • Restrict Entry : Prevent personnel from entering the affected area.

The following diagram illustrates the spill cleanup workflow, emphasizing a structured and safe response.

Spill_Cleanup_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Protocol cluster_large_spill Large Spill Protocol start Spill Occurs check_location Spill inside fume hood? start->check_location contain Contain Spill with Absorbent Material check_location->contain Yes evacuate Evacuate Area check_location->evacuate No absorb Absorb Material contain->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate end_node Spill Managed decontaminate->end_node alert Alert Emergency Response Team evacuate->alert restrict Restrict Entry alert->restrict restrict->end_node

Caption: Workflow for managing spills of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine.

Core Disposal Procedures for Waste Material

Disposal of 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine waste must adhere to regulations for PFAS compounds. The goal is to either permanently destroy the molecule or contain it securely to prevent environmental release.[6][7] Recycling of products containing PFAS should be avoided to prevent carryover into secondary materials.[2]

Waste Segregation and Collection
  • Primary Container : Collect all waste (neat compound, contaminated absorbents, and PPE) in a dedicated, properly sealed, and chemically compatible container.

  • Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name: "2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine," and the associated hazard pictograms (e.g., skull and crossbones, health hazard).

  • Storage : Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[11]

Approved Disposal Methodologies

The EPA's interim guidance highlights three primary technologies for the disposal of non-consumer PFAS waste.[6][7][8] The choice of method will depend on the waste form (solid or liquid) and the capabilities of your licensed hazardous waste disposal vendor.

Disposal TechnologyDescriptionRationale & Considerations
High-Temperature Incineration Thermal destruction in a permitted hazardous waste combustor.The strong carbon-fluorine bonds in PFAS require extremely high temperatures for complete destruction.[13][14] This is a promising method for permanent elimination but carries the risk of incomplete combustion if not properly managed.[8][14]
Hazardous Waste Landfill Disposal in a Resource Conservation and Recovery Act (RCRA) Subtitle C landfill.These landfills have stringent design and monitoring requirements, including liners and leachate collection systems, to contain the waste and prevent environmental release.[8] This method contains rather than destroys the PFAS.[8]
Deep Well Injection Injection of liquid waste into deep, geologically stable underground formations.This method isolates the liquid waste far below drinking water sources.[8] It is considered to have a low potential for environmental release but is limited to liquid waste streams and has geographical and logistical constraints.[8]

The following decision tree can guide the selection of an appropriate disposal pathway in consultation with your environmental health and safety department and waste vendor.

Disposal_Decision_Tree cluster_liquid Liquid Waste Options cluster_solid Solid Waste Options start Waste Generated (Solid or Liquid) check_form Is the waste in liquid form? start->check_form deep_well Deep Well Injection (Consult Vendor) check_form->deep_well Yes landfill Hazardous Waste Landfill (RCRA Subtitle C) check_form->landfill No (Solid) incinerate_liquid High-Temp Incineration (Liquid Injection) deep_well->incinerate_liquid Alternative? incinerate_solid High-Temp Incineration landfill->incinerate_solid Alternative?

Caption: Decision tree for selecting a PFAS disposal method based on waste form.

Final Mandate: Trust and Verification

The ultimate responsibility for proper chemical disposal lies with the generator. Always partner with a certified and reputable hazardous waste disposal company that can provide a clear chain of custody and documentation of final disposal. This self-validating system ensures that your laboratory's commitment to safety and environmental integrity is upheld from the benchtop to the final treatment facility.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Clark Hill. (2021, January 4). EPA Issues Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials That Are Not Consumer Products. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Perfluoro-N-methylmorpholine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction mass of 2,2,3,3,5,5,6,6-octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine and 2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)morpholine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octafluoro-4-(heptafluoropropyl)morpholine. PubChem. Retrieved from [Link]

  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • North Metal and Chemical Company. (n.d.). Morpholine. Retrieved from [Link]

  • PAN Germany. (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Decanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)- - Substance Details. Retrieved from [Link]

  • Wastebits. (2021, March 24). What are PFAS Chemicals and How Should You Dispose of Them?. Retrieved from [Link]

  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 382-28-5 Name: 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine. Retrieved from [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine
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